PF-06380101
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[(2-amino-2-methylpropanoyl)amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62N6O6S/c1-11-25(4)33(44(8)37(48)32(24(2)3)43-38(49)39(6,7)40)30(50-9)23-31(46)45-20-15-18-29(45)34(51-10)26(5)35(47)42-28(36-41-19-21-52-36)22-27-16-13-12-14-17-27/h12-14,16-17,19,21,24-26,28-30,32-34H,11,15,18,20,22-23,40H2,1-10H3,(H,42,47)(H,43,49)/t25-,26+,28-,29-,30+,32-,33-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAFNSMAIAVCHE-BZLYQNAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436391-86-4 | |
| Record name | PF-06380101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436391864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06380101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8020AX34E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-06380101
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06380101, also known as Aur0101, is a potent synthetic analog of the natural antineoplastic agent dolastatin 10.[1] As a member of the auristatin class of molecules, its primary mechanism of action is the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. This high potency makes it a suitable payload for antibody-drug conjugates (ADCs), a targeted cancer therapy. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular effects, and its application in the context of ADCs. Quantitative data are presented in structured tables, and key experimental methodologies are described to facilitate reproducibility.
Core Mechanism of Action: Microtubule Inhibition
This compound exerts its cytotoxic effects by disrupting the cellular microtubule network. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.
As an auristatin, this compound binds to the vinca domain on β-tubulin. This binding prevents the polymerization of tubulin into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.
Signaling Pathway
The signaling pathway initiated by this compound, leading to apoptosis, is a direct consequence of microtubule disruption.
Caption: Signaling pathway of a this compound-containing ADC.
Application in Antibody-Drug Conjugates (ADCs)
Due to its high cytotoxicity, this compound is primarily utilized as a payload in ADCs. ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells by targeting tumor-associated antigens on the cell surface, thereby minimizing systemic toxicity.
A notable example is PF-06664178, an ADC that targets the trophoblast cell-surface antigen 2 (Trop-2), a protein overexpressed in many solid tumors.[2][3][4] In this construct, this compound is attached to an anti-Trop-2 antibody via a cleavable linker.
The general mechanism of a this compound-containing ADC is as follows:
-
Binding: The antibody component of the ADC binds to the target antigen (e.g., Trop-2) on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell through endocytosis.
-
Payload Release: The complex is trafficked to the lysosome, where acidic conditions and lysosomal proteases cleave the linker, releasing the active this compound payload into the cytoplasm.
-
Cytotoxicity: The released this compound then exerts its microtubule-inhibiting effects, leading to cell death.
Experimental Workflow for ADC Efficacy Evaluation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trop2-targeted therapies in solid tumors: advances and future directions [thno.org]
- 4. mdpi.com [mdpi.com]
PF-06380101 Auristatin: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Properties of PF-06380101, a Potent Auristatin Analogue for Antibody-Drug Conjugates
Introduction
This compound, also known as Aur0101, is a potent synthetic analogue of the natural antineoplastic agent dolastatin 10.[1][2] As a member of the auristatin class of microtubule inhibitors, this compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[3] This high potency makes it an effective payload for antibody-drug conjugates (ADCs), a therapeutic strategy that combines the specificity of monoclonal antibodies with the cell-killing power of cytotoxic agents to target cancer cells.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity and pharmacokinetics, and detailed experimental protocols for its evaluation.
Core Compound Details
This compound is a rationally designed auristatin with N-terminal modifications that contribute to its excellent potency in tumor cell proliferation assays and distinct absorption, distribution, metabolism, and excretion (ADME) properties compared to other synthetic auristatins.[1][2]
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing key metrics for its biological activity and pharmacokinetic profile.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Parameter | Value (nM) | Assay |
| BT-474 | Breast Carcinoma | GI50 | 0.26 | MTS Assay (4-day incubation)[1] |
| MDA-MB-361 | Breast Carcinoma | GI50 | 0.19 | MTS Assay (4-day incubation)[1] |
| NCI-N87 | Gastric Carcinoma | GI50 | 0.27 | MTS Assay (4-day incubation)[1] |
Table 2: Pharmacokinetic Parameters of this compound in Wistar Han Rats (20 μg/kg IV dose)
| Parameter | Symbol | Value | Unit |
| Systemic Clearance | Cl | 70 | mL/min/kg[1] |
| Volume of Distribution | Vss | 14.70 | L/kg[1] |
| Terminal Elimination Half-life | t1/2 | ~6 | hours[1] |
Mechanism of Action: Microtubule Disruption
Auristatins, including this compound, exert their potent antimitotic activity by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[3][5]
The primary mechanism involves the binding of the auristatin molecule to tubulin, the protein subunit that polymerizes to form microtubules.[3] This binding occurs at the vinca domain on β-tubulin, which leads to the inhibition of tubulin polymerization.[6][7] The disruption of microtubule assembly prevents the formation of a functional mitotic spindle, a critical structure for the segregation of chromosomes during cell division. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[5]
Recent structural studies have revealed that auristatins can induce a conformational change in tubulin, promoting the formation of curved protofilaments that are incompatible with the straight lattice of a normal microtubule.[6][7] This further contributes to the destabilization of the microtubule network.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
Cell Proliferation (MTS/MTT) Assay
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BT-474, MDA-MB-361, NCI-N87)
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution (in DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 4 days).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value.
Tubulin Polymerization Assay
This biochemical assay measures the direct effect of this compound on tubulin polymerization.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
96-well half-area plates
Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the desired concentration of this compound or a control compound (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) in a 96-well plate.
-
Initiate the polymerization reaction by adding cold tubulin to the pre-warmed reaction mixture.
-
Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.
-
Plot the absorbance versus time to generate polymerization curves and analyze the effect of this compound on the rate and extent of tubulin polymerization.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. However, the synthesis of auristatin analogues generally involves solid-phase or solution-phase peptide synthesis methodologies.[2] The synthesis of this compound involves the coupling of specific amino acid building blocks, including N-terminal modifications with α,α-disubstituted amino acids, which are key to its unique properties.[2] Researchers interested in the synthesis of this compound should refer to the primary literature on the synthesis of dolastatin 10 analogues and related auristatins for general synthetic strategies.
Conclusion
This compound is a highly potent auristatin analogue with significant potential as a cytotoxic payload in antibody-drug conjugates. Its mechanism of action through microtubule disruption is well-characterized, and its in vitro and in vivo properties make it a compelling candidate for further drug development. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists working on the preclinical and clinical development of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of auristatin PHE on microtubule integrity and nuclear localization in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
PF-06380101: A Technical Whitepaper on a Novel Dolastatin 10 Analogue for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06380101, a synthetic auristatin analogue of the natural product dolastatin 10, is a potent microtubule inhibitor with significant potential as a cytotoxic payload in antibody-drug conjugates (ADCs). This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and relevant experimental methodologies. By functioning as a tubulin polymerization inhibitor, this compound induces cell cycle arrest and apoptosis, demonstrating picomolar to nanomolar potency against various cancer cell lines. This guide is intended to serve as a resource for researchers and drug development professionals engaged in the advancement of targeted cancer therapies.
Introduction
Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, has long been recognized for its potent antineoplastic activity.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][3] However, the therapeutic window of dolastatin 10 as a standalone agent is narrow due to systemic toxicity. This has spurred the development of synthetic analogues, known as auristatins, which can be conjugated to monoclonal antibodies to create ADCs.[4][5] This targeted delivery strategy aims to concentrate the cytotoxic payload at the tumor site, thereby enhancing efficacy and reducing off-target effects.[6]
This compound is a novel, potent auristatin and a cytotoxic analogue of dolastatin 10.[7][8][9] It has been specifically designed for use in ADCs and has demonstrated excellent potency in tumor cell proliferation assays.[4][7] This whitepaper will delve into the technical details of this compound, providing quantitative data, experimental protocols, and visual representations of its mechanism of action.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting microtubule dynamics.[7][10] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. They are highly dynamic polymers of α- and β-tubulin heterodimers.
The proposed mechanism of action for this compound, consistent with other auristatins, involves:
-
Binding to Tubulin: this compound binds to the vinca domain on β-tubulin.
-
Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin into microtubules.[11]
-
Disruption of Mitotic Spindle: The lack of functional microtubules prevents the formation of a proper mitotic spindle during cell division.
-
Cell Cycle Arrest: Consequently, the cell cycle is arrested, typically at the G2/M phase.[4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[12]
This cascade of events is initiated by the targeted delivery of this compound to cancer cells via an ADC, followed by internalization and release of the payload within the cell.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |
| BT-474 | Breast Carcinoma | 0.26 | MTS Assay | [7] |
| MDA-MB-361 | Breast Carcinoma | 0.19 | MTS Assay | [7] |
| NCI-N87 | Gastric Carcinoma | 0.27 | MTS Assay | [7] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Wistar Han Rats
| Parameter | Value | Units | Dosing | Reference |
| Clearance (CL) | 70 | mL/min/kg | 20 µg/kg IV | [7][13] |
| Volume of Distribution (Vss) | 14.70 | L/kg | 20 µg/kg IV | [7][13] |
| Terminal Half-life (t1/2) | ~6 | hours | 20 µg/kg IV | [7][13] |
These parameters were determined following a single intravenous (IV) dose.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. The polymerization process is monitored by the increase in turbidity (light scattering) at 340 nm.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound (or other test compounds) dissolved in DMSO
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (positive control for inhibition)
-
Pre-warmed 96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.
-
Prepare a 10x stock of the test compound (e.g., this compound) in General Tubulin Buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Prepare control solutions (e.g., 10 µM paclitaxel and 10 µM nocodazole).
-
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
To each well, add 10 µL of the 10x test compound or control solution.
-
Add 90 µL of the cold tubulin solution supplemented with 1 mM GTP and 10% glycerol to each well.
-
-
Measurement:
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time to generate polymerization curves.
-
Compare the curves of the test compound-treated samples to the vehicle control to determine the inhibitory or enhancing effect on tubulin polymerization.
-
Cell Viability (MTS) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., BT-474, MDA-MB-361, NCI-N87)
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTS reagent (containing a tetrazolium salt)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for a specified period (e.g., 72 or 96 hours).
-
-
MTS Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Signaling Pathways and Visualizations
The disruption of microtubule dynamics by this compound triggers a complex signaling cascade that culminates in apoptosis. Key pathways involved include the activation of the c-Jun N-terminal kinase (JNK) pathway and the regulation of the Bcl-2 family of proteins.
JNK Pathway Activation
Microtubule disruption acts as a cellular stress signal, leading to the activation of the JNK pathway. This pathway is a critical regulator of apoptosis.
Caption: JNK pathway activation by this compound-induced microtubule disruption.
Regulation of the Bcl-2 Family and Apoptosis Induction
The Bcl-2 family of proteins are central regulators of apoptosis. Microtubule inhibitors can modulate the activity of these proteins, shifting the balance towards a pro-apoptotic state.
Caption: Regulation of the Bcl-2 family leading to apoptosis.
Experimental Workflow for ADC Cytotoxicity
The following diagram outlines the typical workflow for assessing the in vitro cytotoxicity of an ADC containing this compound.
Caption: Workflow for in vitro ADC cytotoxicity testing.
Conclusion
This compound is a highly potent dolastatin 10 analogue with a well-defined mechanism of action as a microtubule inhibitor. The preclinical data highlight its potential as a cytotoxic payload for the development of effective and targeted antibody-drug conjugates for cancer therapy. The experimental protocols and pathway diagrams provided in this whitepaper serve as a valuable resource for researchers in the field, facilitating further investigation and development of this compound-based therapeutics. Continued research into the in vivo efficacy and safety of ADCs utilizing this compound is warranted to fully realize its clinical potential.
References
- 1. Cytoskeleton and Associated Proteins: Pleiotropic JNK Substrates and Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Microtubule-interfering agents activate c-Jun N-terminal kinase/stress-activated protein kinase through both Ras and apoptosis signal-regulating kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. adcreview.com [adcreview.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
The Core Function of PF-06380101: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06380101, also known as Aur0101, is a potent synthetic analog of the natural antineoplastic agent dolastatin 10.[1][2] It functions as a microtubule inhibitor, a class of cytotoxic agents that disrupt the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.[3][4] Due to its high potency, this compound is primarily utilized as a payload in the development of Antibody-Drug Conjugates (ADCs).[1][2] ADCs are a targeted cancer therapy designed to deliver highly cytotoxic agents like this compound specifically to tumor cells, thereby minimizing systemic toxicity.[5] This technical guide provides an in-depth overview of the core function of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Core Mechanism of Action: Microtubule Disruption
This compound exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton.[4] Microtubules play a critical role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.[6]
The disruption of microtubule dynamics by this compound leads to the following key cellular events:
-
Mitotic Arrest: By preventing the formation of a functional mitotic spindle, this compound causes cells to arrest in the G2/M phase of the cell cycle.[3][4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][7] This process is often mediated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[3]
Quantitative Preclinical Data
The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound and ADCs utilizing it as a payload.
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | GI50 (nM) |
| BT-474 | Breast Cancer | ~0.2 |
| MDA-MB-361 | Breast Cancer | ~0.2 |
| NCI-N87 | Gastric Cancer | ~0.2 |
GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.
In Vivo Efficacy of ADCs with this compound Payload
| ADC | Target | Xenograft Model | Dosing Schedule | Outcome |
| PF-06804103 | HER2 | HER2-expressing breast, gastric, and lung cancer models | 3-6 mg/kg | Strong in vivo efficacy and tumor regression.[6][8] |
| PF-06664178 | Trop-2 | Pancreas, ovarian, breast, and lung cancer PDX models | 0.75 to 1.5 mg/kg | Sustained growth inhibition and/or regression.[4] |
PDX (Patient-Derived Xenograft)
Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit |
| Clearance (CL) | 70 | mL/min/kg |
| Volume of Distribution (Vss) | 14.7 | L/kg |
| Terminal Half-life (t1/2) | ~6 | hours |
(Data obtained from a single intravenous dose of 20 µg/kg in Wistar Han rats)[2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the key signaling events initiated by this compound, leading to apoptosis.
Caption: Signaling cascade initiated by this compound.
Experimental Workflow for ADC Development and Evaluation
This diagram outlines the typical workflow for the development and preclinical evaluation of an ADC utilizing the this compound payload.
Caption: Workflow for ADC development and testing.
Detailed Experimental Protocols
Tubulin Polymerization Assay (General Protocol)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>95% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.8, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP)
-
This compound stock solution (in DMSO)
-
96-well microplate, spectrophotometer capable of reading at 340 nm and maintaining a temperature of 37°C.
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer on ice.
-
Add this compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated to determine the inhibitory effect of this compound.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent (containing PES)
-
Microplate reader capable of reading absorbance at 490 nm.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value.
In Vivo Xenograft Tumor Model Efficacy Study (General Protocol)
This study evaluates the anti-tumor activity of an ADC in an animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC containing this compound
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ADC and vehicle control intravenously according to the desired dosing schedule and dose levels.
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. Calculate the Tumor Growth Inhibition (TGI) percentage.
Conclusion
This compound is a highly potent microtubule inhibitor with significant potential as a cytotoxic payload for antibody-drug conjugates. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to effective cell cycle arrest and apoptosis in cancer cells. The preclinical data demonstrate its potent in vitro cytotoxicity and the promising in vivo efficacy of ADCs that utilize it. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound-based cancer therapeutics. Further research into the specific molecular intricacies of its induced signaling pathways will continue to refine its application and enhance the design of next-generation ADCs.
References
- 1. pyxisoncology.com [pyxisoncology.com]
- 2. researchgate.net [researchgate.net]
- 3. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Tolerability of a Novel Anti-HER2 Antibody–Drug Conjugate (PF-06804103) in Patients with HER2-Expressing Solid Tumors: A Phase 1 Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
PF-06380101: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06380101, also known as Aur0101, is a potent synthetic analog of the natural antineoplastic agent Dolastatin 10. As an auristatin, it functions as a microtubule inhibitor, demonstrating significant cytotoxicity against tumor cells. Its discovery, centered on novel N-terminal modifications of the auristatin scaffold, has led to a compound with excellent potency in tumor cell proliferation assays and favorable differential ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2][3] This has positioned this compound as a valuable payload for antibody-drug conjugates (ADCs) in the targeted therapy of cancer. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.
Discovery and Rationale
The discovery of this compound stemmed from research focused on modifying the N-terminus of auristatin analogs.[2][3] Auristatins, as a class, are highly potent microtubule inhibitors, but their systemic toxicity often limits their therapeutic window. The development of ADCs has provided a mechanism to deliver these potent payloads directly to tumor cells, thereby increasing efficacy and reducing off-target effects.
The key innovation in the discovery of this compound was the introduction of α,α-disubstituted amino acids at the N-terminal position of the peptide structure.[2] This unprecedented modification led to the identification of this compound as a lead candidate with enhanced properties compared to other synthetic auristatin analogs used in ADCs.
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly disclosed, the general synthesis of auristatin analogs is well-documented and involves standard solid-phase or solution-phase peptide synthesis techniques. The synthesis of this compound would logically follow a convergent approach, involving the synthesis of key peptide fragments followed by their coupling.
A representative synthetic scheme would involve:
-
Synthesis of the N-terminal modified amino acid: This is the unique component of this compound and would be synthesized separately.
-
Synthesis of the core peptide backbone: This involves the sequential coupling of the other amino acid residues that constitute the auristatin structure.
-
Coupling of the N-terminal modified amino acid: The unique N-terminal amino acid is then coupled to the core peptide.
-
Addition of the C-terminal group: The final C-terminal modification is added to complete the molecule.
-
Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.
As illustrated in the diagram, this compound binds to αβ-tubulin dimers, the fundamental building blocks of microtubules. This binding inhibits the polymerization of tubulin into microtubules and promotes their depolymerization. The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).
Quantitative Data
In Vitro Potency
This compound has demonstrated excellent potency in various tumor cell proliferation assays.[1][2][4] While specific IC50 values across a wide range of cell lines are not compiled in a single public source, the inhibitory concentrations are reported to be in the picomolar range.[5]
| Assay | Metric | Value | Reference |
| Tumor Cell Proliferation | IC50 | Picomolar range | [5] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in Wistar Han rats have provided initial insights into the ADME properties of this compound.
| Parameter | Value | Species | Dose | Reference |
| Systemic Clearance (Cl) | 70 mL/min/kg | Wistar Han Rat | 20 µg/kg (IV) | [1] |
| Volume of Distribution (Vss) | 14.70 L/kg | Wistar Han Rat | 20 µg/kg (IV) | [1] |
| Terminal Elimination Half-life (t1/2) | ~6 hours | Wistar Han Rat | 20 µg/kg (IV) | [1] |
Further studies have indicated that this compound preferentially distributes into human plasma relative to whole blood and is a substrate of P-glycoprotein (P-gp).[1] Importantly, it is anticipated to have a low risk of perpetrating pharmacokinetic drug interactions with compounds metabolized by major cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5).[1][6]
Experimental Protocols
Tubulin Polymerization Assay
This assay is crucial for directly measuring the inhibitory effect of this compound on microtubule formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetmol.cn [targetmol.cn]
The Role of PF-06380101 in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PF-06380101, a potent auristatin payload, and its integral role in the design and efficacy of antibody-drug conjugates (ADCs). We will explore its mechanism of action, present key quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and visualize the critical pathways and processes involved.
Core Concepts: Understanding this compound
This compound, also known as Aur0101, is a synthetic and highly potent analogue of the natural antineoplastic agent dolastatin 10.[1][2] It belongs to the auristatin class of microtubule inhibitors, which are clinically validated and frequently utilized as cytotoxic payloads in the development of ADCs.[1][2]
A key structural feature of this compound is the N-terminal modification incorporating α,α-disubstituted amino acids.[1][2] This unique modification contributes to its excellent potency in tumor cell proliferation assays and confers differential absorption, distribution, metabolism, and excretion (ADME) properties when compared to other synthetic auristatins like Monomethyl Auristatin E (MMAE).[1][2]
Mechanism of Action: From Microtubule Disruption to Apoptosis
The primary mechanism of action for this compound is the inhibition of tubulin polymerization.[3] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. This interference leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[4]
Once an ADC carrying the this compound payload binds to its target antigen on a cancer cell, it is internalized, typically via endocytosis. Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody to the payload is cleaved, releasing the active this compound.[4] The released payload can then exert its cytotoxic effect.
The apoptotic cascade initiated by this compound's disruption of microtubules involves the intrinsic (mitochondrial) pathway. This process is characterized by the hyperphosphorylation of the anti-apoptotic protein Bcl-2, which inactivates it.[5] This leads to a loss of mitochondrial membrane integrity, the release of cytochrome c, and the activation of a caspase cascade, beginning with initiator caspases like caspase-9 and culminating in the activation of effector caspases such as caspase-3, which execute the final stages of cell death.[5][6]
Figure 1: General Mechanism of Action for a this compound ADC.
Quantitative Data Summary
The potency of this compound, both as a free agent and within an ADC construct, has been evaluated in numerous studies. The following tables summarize key quantitative findings.
In Vitro Cytotoxicity of this compound
The growth inhibition potential of unconjugated this compound has been assessed against various human cancer cell lines.
| Cell Line | Cancer Type | GI₅₀ (nM) | Assay | Reference |
| BT-474 | Breast Ductal Carcinoma | 0.26 | MTS Assay (4 days) | Maderna et al., 2014 |
| MDA-MB-361 | Breast Carcinoma | 0.19 | MTS Assay (4 days) | Maderna et al., 2014 |
| NCI-N87 | Gastric Carcinoma | 0.27 | MTS Assay (4 days) | Maderna et al., 2014 |
| Table 1: In Vitro Growth Inhibition by Unconjugated this compound. |
In Vitro Cytotoxicity of Cofetuzumab Pelidotin (PF-06647020)
Cofetuzumab pelidotin is an ADC composed of a humanized anti-PTK7 antibody conjugated to this compound via a cleavable valine-citrulline (vc) linker.[7]
| Cell Line | Cancer Type | EC₅₀ (ng/mL) | Reference |
| H446 | Small Cell Lung Cancer | 7.6 | [7] |
| H661 | Large Cell Lung Carcinoma | 27.5 | [7] |
| OVCAR3 | Ovarian Adenocarcinoma | 105 | [7] |
| Table 2: In Vitro Cytotoxicity of a this compound-based ADC. |
Clinical Efficacy of Cofetuzumab Pelidotin (PF-06647020)
A first-in-human Phase I study evaluated the safety and preliminary efficacy of cofetuzumab pelidotin in patients with advanced solid tumors.[4][8]
| Tumor Type | Number of Patients (n) | Objective Response Rate (ORR) | Recommended Phase II Dose | Reference |
| Ovarian Cancer | 63 | 27% | 2.8 mg/kg every 3 weeks | [4][8] |
| Non-Small Cell Lung Cancer (NSCLC) | 31 | 19% | 2.8 mg/kg every 3 weeks | [4][8] |
| Triple-Negative Breast Cancer (TNBC) | 29 | 21% | 2.8 mg/kg every 3 weeks | [4][8] |
| Table 3: Preliminary Clinical Activity of Cofetuzumab Pelidotin. |
Pharmacokinetic Properties of this compound
Pharmacokinetic parameters were determined for this compound following intravenous administration in rats.
| Parameter | Value | Species | Dose | Reference |
| Systemic Clearance (Cl) | 70 mL/min/kg | Wistar Han Rat | 20 µg/kg | MedchemExpress |
| Volume of Distribution (Vss) | 14.70 L/kg | Wistar Han Rat | 20 µg/kg | MedchemExpress |
| Terminal Half-life (t₁/₂) | ~6 hours | Wistar Han Rat | 20 µg/kg | MedchemExpress |
| Table 4: In Vivo Pharmacokinetics of Unconjugated this compound. |
Experimental Protocols
This section outlines the methodologies for key experiments related to the evaluation of this compound and its ADCs.
Synthesis of Drug-Linker (mc-vc-PABC-Aur0101)
The most common linker used with auristatins is a protease-cleavable construct containing maleimidocaproyl (mc), valine-citrulline (vc), and a p-aminobenzylcarbamate (PABC) self-immolative spacer.[9][10]
Protocol:
-
Peptide Synthesis: Synthesize the valine-citrulline dipeptide using standard solid-phase or solution-phase peptide chemistry.
-
PABC Spacer Attachment: Couple the N-terminus of the vc dipeptide to p-aminobenzyl alcohol, followed by activation with phosgene or a similar reagent (e.g., 4-nitrophenyl chloroformate) to form the carbamate linker.[11]
-
Payload Coupling: React the activated PABC-vc linker with the N-terminal amine of this compound (Aur0101) to form the vc-PABC-Aur0101 construct.
-
Maleimide Functionalization: React the construct with a maleimidocaproyl (mc) N-hydroxysuccinimide (NHS) ester to install the maleimide group for antibody conjugation.
-
Purification: Purify the final maleimide-activated drug-linker (e.g., mc-vc-PABC-Aur0101) using reverse-phase high-performance liquid chromatography (RP-HPLC).[9] Confirm identity and purity via mass spectrometry and NMR.
Antibody-Drug Conjugation via Cysteine Thiol Alkylation
This protocol describes the site-specific conjugation of the maleimide-activated drug-linker to an antibody by targeting interchain cysteine residues.[12][13]
Protocol:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody (e.g., in PBS buffer, pH 7.4) using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The molar equivalence of the reducing agent is optimized to achieve the desired drug-to-antibody ratio (DAR), typically aiming for a DAR of 4.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange using a desalting column (e.g., G25) equilibrated in a conjugation buffer (e.g., PBS with EDTA).
-
Conjugation Reaction: Add the purified maleimide-activated drug-linker (mc-vc-PABC-Aur0101) to the reduced antibody solution. The reaction is typically performed at 4°C for 1-2 hours. The maleimide group reacts specifically with the free thiol groups of the reduced cysteines to form a stable thioether bond.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the final ADC product to determine protein concentration (e.g., by UV-Vis spectroscopy at 280 nm), average DAR (e.g., by hydrophobic interaction chromatography (HIC)-HPLC or mass spectrometry), and percentage of aggregation (by SEC-HPLC).
Figure 2: Experimental Workflow for ADC Synthesis and Characterization.
In Vitro Cell Proliferation Assay
This protocol is used to determine the cytotoxic potency (GI₅₀ or EC₅₀) of the free payload or the ADC against cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well microplates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or ADC) in cell culture medium. Remove the old medium from the plates and add the medium containing the test compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period of 3 to 6 days, depending on the cell line's doubling time.
-
Viability Assessment: Assess cell viability using a colorimetric or fluorometric assay, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay or CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the untreated control wells. Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the GI₅₀ or EC₅₀ value (the concentration that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of a this compound-based ADC in an animal model. Patient-derived xenografts (PDXs) are often used as they better recapitulate the heterogeneity of human tumors.[14][15]
Protocol:
-
Tumor Implantation: Implant tumor fragments or cells from a human cancer cell line or a patient's tumor subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth and Staging: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 × Length × Width²). When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the ADC, a vehicle control, and potentially an unconjugated antibody control intravenously (IV) according to the specified dose and schedule (e.g., 2.8 mg/kg, once every 3 weeks).
-
Monitoring: Monitor tumor volumes and animal body weights 2-3 times per week throughout the study. Observe animals for any signs of toxicity.
-
Endpoint and Data Analysis: The study endpoint may be a specific time point, a maximum tumor volume, or a significant loss in body weight. Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control. Plot mean tumor volume versus time for each group. Statistical analysis (e.g., ANOVA) is used to determine the significance of anti-tumor effects. Preclinical studies with cofetuzumab pelidotin demonstrated sustained tumor regression in PDX models.[2][4]
Conclusion
This compound (Aur0101) is a highly potent, next-generation auristatin that serves as a critical cytotoxic payload for antibody-drug conjugates. Its unique N-terminal modifications provide favorable potency and ADME characteristics. When incorporated into an ADC, such as cofetuzumab pelidotin, and delivered specifically to cancer cells, this compound effectively disrupts microtubule dynamics, induces G2/M cell cycle arrest, and triggers apoptosis through the intrinsic mitochondrial pathway. The quantitative data from both in vitro and in vivo studies underscore its potential in developing effective and targeted cancer therapies. The protocols and workflows detailed in this guide provide a framework for the continued research and development of novel ADCs utilizing this powerful cytotoxic agent.
References
- 1. First-in-Human Study of PF-06647020 (Cofetuzumab Pelidotin), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Original Research Article (Pfizer): First-in-Human Study of PF-06647020 (Cofetuzumab Pelidotin), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7 (PTK7), in Advanced Solid Tumors - Flagship Biosciences [flagshipbio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. abeomics.com [abeomics.com]
- 7. researchgate.net [researchgate.net]
- 8. First-in-Human Study of PF-06647020 (Cofetuzumab Pelidotin), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
PF-06380101: An In-depth Technical Guide to its Cytotoxicity in Cancer Cells
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: PF-06380101, also known as Aur0101, is a potent synthetic analog of the natural antineoplastic agent dolastatin 10.[1][2] As an auristatin derivative, it functions as a highly effective microtubule inhibitor, primarily utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[1][2] ADCs are a class of targeted therapies designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[3] This technical guide provides a comprehensive overview of the cytotoxicity of this compound in cancer cells, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data on its efficacy.
Core Mechanism of Action: Microtubule Disruption
This compound exerts its cytotoxic effects by disrupting the dynamic equilibrium of microtubule polymerization and depolymerization.[4][5] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound leads to the collapse of the microtubule network. This disruption of microtubule dynamics is a key mechanism for its potent anti-proliferative and anti-tumor activity.
This process ultimately triggers two key cellular events:
-
G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation during mitosis, prevents cancer cells from progressing through the G2/M phase of the cell cycle.[1][6] This arrest halts cell division and proliferation.
-
Induction of Apoptosis: Prolonged cell cycle arrest and cellular stress resulting from microtubule disruption activate programmed cell death, or apoptosis.[5][7]
Quantitative Cytotoxicity Data
This compound has demonstrated potent cytotoxic activity across various cancer cell lines, with GI50 (concentration for 50% growth inhibition) values in the nanomolar range.
| Cell Line | Cancer Type | GI50 (nM) |
| BT-474 | Breast Ductal Carcinoma | 0.26 |
| MDA-MB-361 | Breast Carcinoma | 0.19 |
| NCI-N87 | Gastric Carcinoma | 0.27 |
Data sourced from MedchemExpress, citing PMID: 25431858.
Signaling Pathways
The cytotoxic activity of this compound and other auristatins is mediated through a complex interplay of signaling pathways that lead to cell cycle arrest and apoptosis.
G2/M Cell Cycle Arrest Pathway
The arrest of the cell cycle at the G2/M transition is a direct consequence of microtubule disruption. This process involves the modulation of key cell cycle regulatory proteins. The disruption of the mitotic spindle activates the spindle assembly checkpoint, which in turn prevents the activation of the anaphase-promoting complex/cyclosome (APC/C). This leads to the accumulation of cyclin B1 and the continued inhibition of separase, ultimately halting the cell cycle before anaphase. The G2/M arrest can be p53-dependent or -independent and often involves the downregulation of critical proteins like Cdc2 (CDK1) and cyclin B1.[6][8]
G2/M Phase Arrest Pathway induced by this compound.
Apoptotic Signaling Pathway
The induction of apoptosis by auristatins like this compound is a multifaceted process involving both intrinsic and potentially extrinsic pathways, as well as cellular stress responses.
-
Intrinsic (Mitochondrial) Pathway: This is a key pathway activated by microtubule disruption. It involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[1][9] This shift promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[10] Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[11]
-
Endoplasmic Reticulum (ER) Stress Pathway: Disruption of the microtubule network can also lead to stress in the endoplasmic reticulum.[4][5] This activates the unfolded protein response (UPR), which, if the stress is prolonged and severe, can trigger apoptosis through pathways involving the activation of JNK and the induction of pro-apoptotic proteins.[4][5]
Apoptotic Signaling Pathways activated by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content histogram.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest cells and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP
-
This compound
-
Control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Reaction Setup: In a 96-well plate, add tubulin polymerization buffer, GTP, and various concentrations of this compound or control compounds.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance (indicating tubulin polymerization) over time for each condition to determine the effect of this compound on the rate and extent of tubulin polymerization.
Preclinical Research Workflow
The preclinical evaluation of this compound, particularly as an ADC payload, follows a structured workflow to assess its efficacy and safety.
Preclinical Research Workflow for this compound as an ADC Payload.
Conclusion
This compound is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its ability to induce G2/M phase cell cycle arrest and apoptosis at nanomolar concentrations makes it an effective payload for antibody-drug conjugates. This guide provides a foundational understanding of its cytotoxic properties and the experimental approaches required for its preclinical evaluation. Further research into its efficacy across a broader range of cancer types and in combination with other therapeutic agents will continue to delineate its full potential in oncology.
References
- 1. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of G2/M Phase Arrest by Diosgenin via Activation of Chk1 Kinase and Cdc25C Regulatory Pathways to Promote Apoptosis in Human Breast Cancer Cells [mdpi.com]
- 9. ijper.org [ijper.org]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: ADME and Pharmacokinetic Profile of PF-06380101
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06380101, also known as Auristatin 0101, is a potent synthetic analogue of the natural antineoplastic agent dolastatin 10. As an auristatin, it functions as a microtubule inhibitor, inducing cell cycle arrest and apoptosis.[1] Its high cytotoxicity makes it a valuable payload for antibody-drug conjugates (ADCs), a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells while minimizing systemic exposure. This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) profile of this compound, crucial for its development and application in oncology.
Absorption
As this compound is primarily developed for use in intravenous ADCs, conventional absorption studies are not applicable. The critical factor for its bioavailability at the site of action is the efficient release of the payload from the antibody carrier upon internalization into target tumor cells.
Distribution
The distribution of this compound has been characterized in both preclinical species and humans, primarily in the context of its unconjugated form released from ADCs.
Key Findings:
-
Plasma vs. Whole Blood: this compound preferentially distributes into human plasma relative to whole blood.[1]
-
Volume of Distribution: In Wistar Han rats, this compound exhibits a large volume of distribution (Vss) of 14.70 L/kg, indicating extensive tissue distribution.[1]
-
P-glycoprotein (P-gp) Substrate: this compound has been identified as a substrate of P-glycoprotein (P-gp), an efflux transporter that can impact its intracellular concentration and distribution across the blood-brain barrier.[1]
Experimental Protocol: P-glycoprotein Substrate Assay
A common method to assess whether a compound is a P-gp substrate is the Madin-Darby Canine Kidney (MDCK) cell permeability assay, often using a cell line overexpressing the human MDR1 gene (MDCK-MDR1).
Protocol Outline:
-
Cell Culture: MDCK-MDR1 cells are seeded on a semi-permeable membrane in a transwell plate and cultured to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[2][3][4]
-
Bidirectional Transport: The test compound (this compound) is added to either the apical (A) or basolateral (B) chamber of the transwell plate. Samples are collected from the opposite chamber at specified time points.[4]
-
Quantification: The concentration of the test compound in the collected samples is determined using a validated analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).
-
Efflux Ratio: The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a known P-gp inhibitor (e.g., verapamil), indicates that the compound is a P-gp substrate.[4]
Diagram: P-glycoprotein Substrate Assay Workflow
Caption: Workflow for determining if a compound is a P-gp substrate.
Metabolism
Understanding the metabolic profile of this compound is crucial for predicting its clearance, potential drug-drug interactions (DDIs), and the formation of active or toxic metabolites.
Key Findings:
-
CYP-mediated Metabolism: this compound is anticipated to have a low risk of perpetrating pharmacokinetic drug interactions with compounds primarily cleared by CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and/or CYP3A4/5-mediated metabolism.[1] This suggests that this compound is not a significant inhibitor or inducer of these major drug-metabolizing enzymes.
-
Metabolic Pathways: While specific metabolites of this compound have not been detailed in the available literature, studies on other auristatins, such as monomethyl auristatin F (MMAF), indicate that demethylation is a major metabolic pathway.[5] Similar pathways may be relevant for this compound. In vitro metabolism studies using liver microsomes are instrumental in identifying potential metabolites.[5][6][7]
Experimental Protocol: In Vitro CYP450 Inhibition Assay
This assay determines the potential of a test compound to inhibit the activity of major cytochrome P450 enzymes using human liver microsomes.
Protocol Outline:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a specific probe substrate for the CYP isoform being tested, and a NADPH-regenerating system in a suitable buffer.[8][9][10]
-
Inhibition Assessment: The test compound (this compound) is added to the incubation mixture at various concentrations. A control incubation without the test compound is also performed.[9]
-
Reaction Initiation and Termination: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C. The reaction is stopped at a specific time point by adding a quenching solution (e.g., acetonitrile).[8]
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.[8][9]
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the CYP enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.[9]
Diagram: CYP450 Inhibition Assay Workflow
Caption: Workflow for assessing CYP450 inhibition potential.
Excretion
The routes of excretion for this compound have not been specifically reported. However, data from other auristatin payloads, such as monomethyl auristatin E (MMAE), suggest that the primary route of elimination is through biliary/fecal excretion, with a smaller contribution from urinary excretion.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound has been investigated in preclinical species and, as an unconjugated payload, in clinical trials of ADCs.
Preclinical Pharmacokinetics
Table 1: Pharmacokinetic Parameters of this compound in Wistar Han Rats (Single IV Dose of 20 µg/kg)
| Parameter | Value | Unit | Reference |
| Clearance (Cl) | 70 | mL/min/kg | [1] |
| Volume of Distribution (Vss) | 14.70 | L/kg | [1] |
| Terminal Half-life (t1/2) | ~6 | h | [1] |
Clinical Pharmacokinetics (as Unconjugated Payload)
In human clinical trials of ADCs utilizing this compound as the payload (e.g., cofetuzumab pelidotin, PF-06664178), the systemic exposure of the unconjugated payload is consistently observed to be substantially lower than that of the intact ADC and the total antibody. This indicates that the linker is relatively stable in circulation and that the release of the payload is primarily intended to occur within the target cells.
Mechanism of Action: Microtubule Depolymerization
This compound exerts its cytotoxic effect by disrupting the dynamics of microtubule polymerization.
Signaling Pathway:
-
Entry into the Cell: As part of an ADC, this compound is released into the cytoplasm of the target cancer cell following ADC internalization and lysosomal degradation of the linker.
-
Tubulin Binding: this compound binds to tubulin, the protein subunit of microtubules.
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules.
-
Microtubule Depolymerization: The disruption of the dynamic equilibrium between polymerization and depolymerization leads to a net depolymerization of the microtubule network.
-
Cell Cycle Arrest: The loss of functional microtubules disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Diagram: this compound Mechanism of Action
Caption: Mechanism of action of this compound leading to apoptosis.
Conclusion
This compound is a potent microtubule inhibitor with a pharmacokinetic and ADME profile that supports its use as a payload in ADCs. Its extensive tissue distribution, coupled with a low risk of CYP-mediated drug-drug interactions, are favorable characteristics. As with all ADC payloads, a thorough understanding of its disposition and potential for off-target toxicities is critical for the design and development of safe and effective cancer therapies. Further studies to definitively identify its metabolic pathways and excretion routes will provide a more complete understanding of its in vivo behavior.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 3. P-gp-MDR1 Efflux Assay [bio-protocol.org]
- 4. enamine.net [enamine.net]
- 5. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Preclinical Profile of PF-06380101: A Potent Auristatin Analog for Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PF-06380101, also known as Aur0101, is a synthetic analogue of the potent antineoplastic marine natural product dolastatin 10. As a member of the auristatin class of microtubule inhibitors, this compound exerts its cytotoxic effects by disrupting tubulin polymerization, a critical process for cell division. This document provides a comprehensive overview of the preclinical research findings for this compound, detailing its in vitro and in vivo activity, pharmacokinetic profile, and mechanism of action. The information presented is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of antibody-drug conjugates (ADCs), for which this compound is a promising payload.
Core Mechanism of Action: Microtubule Inhibition
This compound functions as a potent inhibitor of tubulin polymerization. By binding to tubulin, it prevents the formation of microtubules, which are essential components of the mitotic spindle. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis, or programmed cell death. This targeted action on actively dividing cells makes it a powerful cytotoxic agent for cancer therapy.
The signaling pathway for this compound's primary mechanism of action is illustrated below.
Methodological & Application
Application Notes and Protocols: PF-06380101 In Vitro Cell Proliferation Assay
Introduction
PF-06380101, also known as Aur0101, is a potent auristatin microtubule inhibitor and a cytotoxic analogue of Dolastatin 10.[1] It is frequently utilized as a payload in the development of Antibody-Drug Conjugates (ADCs). This compound demonstrates significant potency in tumor cell proliferation assays.[1] Its mechanism of action involves the disruption of microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and apoptosis. This document provides a detailed protocol for assessing the in vitro cell proliferation inhibitory effects of this compound using a colorimetric MTT assay, along with its mechanism of action and reported efficacy in various cancer cell lines.
Data Presentation
The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value, which represents the concentration of the compound required to inhibit cell proliferation by 50%. The following table summarizes the reported GI50 values for this compound in various human cancer cell lines after a 4-day incubation period, as determined by an MTS assay.
| Cell Line | Cancer Type | GI50 (nM) |
| BT-474 | Breast Ductal Carcinoma | 0.26 |
| MDA-MB-361 | Breast Carcinoma | 0.19 |
| NCI-N87 | Gastric Carcinoma | 0.27 |
(Data sourced from MedchemExpress)[1]
Signaling Pathway and Mechanism of Action
This compound exerts its cytotoxic effects by interfering with the polymerization of tubulin, a critical component of microtubules. Microtubules are dynamic structures essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, this compound disrupts the formation and function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).
References
Application Notes and Protocols: PF-06380101 in BT-474 and MDA-MB-361 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06380101 is a potent, novel cytotoxic agent, identified as a Dolastatin 10 analogue.[1][2][3] As a member of the auristatin class of microtubule inhibitors, it demonstrates significant efficacy in tumor cell proliferation assays.[2][4] This document provides detailed application notes and protocols for the use of this compound in two well-characterized human breast cancer cell lines: BT-474 and MDA-MB-361. These cell lines are crucial models in breast cancer research, with MDA-MB-361 being estrogen receptor (ER) and HER2-positive, and BT-474 known for its HER2 overexpression.[5][6][7]
Data Presentation
The following table summarizes the quantitative data regarding the cytotoxic activity of this compound in BT-474 and MDA-MB-361 cell lines.
| Cell Line | Parameter | Value (nM) | Assay Conditions |
| BT-474 | GI50 | 0.26 | 4-day incubation, MTS assay |
| MDA-MB-361 | GI50 | 0.19 | 4-day incubation, MTS assay |
Table 1: Growth Inhibition (GI50) values for this compound in BT-474 and MDA-MB-361 cell lines.
Signaling Pathway
This compound functions as a microtubule inhibitor. By binding to tubulin, it disrupts microtubule dynamics, a critical process for cell division and intracellular transport. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis (programmed cell death).
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocols
1. Cell Culture
-
BT-474 Cell Line:
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for plating.
-
-
MDA-MB-361 Cell Line:
-
Growth Medium: L-15 Medium supplemented with 15% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a non-CO2 incubator.
-
Subculturing: When cells reach 80-90% confluency, follow the same procedure as for BT-474, using the appropriate growth medium for MDA-MB-361.
-
2. Cell Viability (MTS) Assay
This protocol is designed to determine the GI50 of this compound.
Caption: Workflow for the MTS cell viability assay.
Materials:
-
BT-474 or MDA-MB-361 cells
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTS reagent
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate growth medium.
-
Aspirate the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for 4 days.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to calculate the GI50 value.
-
References
Application Notes and Protocols: PF-06380101 Cytotoxicity in NCI-N87 Gastric Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06380101 is a potent synthetic analogue of the natural antineoplastic agent Dolastatin 10.[1][2] As an auristatin derivative, its mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin.[1][2] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in rapidly dividing cells.[2] These cytotoxic properties make this compound a valuable payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2]
The NCI-N87 cell line, derived from a human gastric carcinoma, is a widely used model in cancer research.[3] These cells are known to be tumorigenic and express key oncogenes, making them a relevant in vitro system for evaluating the efficacy of novel anti-cancer compounds.[3]
This document provides a detailed protocol for assessing the cytotoxicity of this compound against the NCI-N87 cell line using a colorimetric MTT assay. The provided methodologies and data will enable researchers to reliably quantify the cytotoxic effects of this compound and understand its mechanism of action.
Quantitative Data Summary
The cytotoxic effect of this compound on the NCI-N87 cell line was evaluated by determining the half-maximal growth inhibitory concentration (GI50). This value represents the concentration of the drug that causes a 50% reduction in cell proliferation.
| Cell Line | Compound | Assay Type | Incubation Time | GI50 Value |
| NCI-N87 | This compound | MTS Assay | 4 days | 0.27 nM[1] |
Experimental Protocols
NCI-N87 Cell Culture
The following protocol outlines the standard procedure for the culture and maintenance of the NCI-N87 human gastric carcinoma cell line.
Materials:
-
NCI-N87 cell line (ATCC CRL-5822)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2, 95% humidity)
Complete Growth Medium:
-
RPMI-1640
-
10% Fetal Bovine Serum (heat-inactivated)
-
1% Penicillin-Streptomycin
Procedure:
-
Thawing and Initial Culture: Rapidly thaw the cryopreserved vial of NCI-N87 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 15 mL of complete growth medium in a T-75 flask.
-
Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Monitor cell growth daily. The NCI-N87 cells grow as an adherent monolayer with a tendency to form clusters.
-
Subculturing: When the cells reach 70-80% confluency, remove the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until the cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Gently pipette the cell suspension to ensure a single-cell suspension.
-
Cell Seeding: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in fresh complete growth medium and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion). Seed new T-75 flasks at a density of 2-5 x 10^4 cells/cm².
This compound Cytotoxicity Assay (MTT Method)
This protocol describes a method to determine the cytotoxicity of this compound on NCI-N87 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
NCI-N87 cells in complete growth medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest NCI-N87 cells as described in the subculturing protocol. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. A suggested concentration range for the initial experiment could be from 0.01 nM to 100 nM to encompass the known GI50 value of 0.27 nM.
-
Include a "vehicle control" (medium with the same percentage of DMSO used for the highest drug concentration) and a "no-cell control" (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound cytotoxicity assay on NCI-N87 cells.
Signaling Pathway of Auristatin-induced Cytotoxicity
Caption: Mechanism of this compound-induced cytotoxicity via microtubule disruption.
References
Application Notes and Protocols: Preparation of PF-06380101 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of PF-06380101, a potent auristatin microtubule inhibitor. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate concentration calculations and for understanding the compound's general characteristics.
| Property | Value | Source |
| Molecular Formula | C39H62N6O6S | [1][2] |
| Molecular Weight | 743.02 g/mol | [1][2] |
| CAS Number | 1436391-86-4 | [1] |
| Appearance | Solid powder | [2] |
| Solubility in DMSO | 35 mg/mL (46.60 mM) with sonication and warming; 65 mg/mL (87.48 mM) with sonication | [3][4] |
| Storage of Solid | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) | [2] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [5][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil to protect from light)
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate this compound: Before opening, allow the vial of this compound solid to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the compound.
-
Weigh this compound: Tare a clean, dry microcentrifuge tube on a precision balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.43 mg of this compound (Molecular Weight = 743.02 g/mol ).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound solid. To continue the example, add 1 mL of DMSO.
-
Dissolve the Compound:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[4] Gentle warming (e.g., to 37°C) can also aid in dissolution.[3]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or tubes wrapped in foil.[5][6]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]
-
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Notes and Protocols for the Conjugation of PF-06380101 to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06380101, also known as Auristatin 0101 (Aur0101), is a potent synthetic analog of dolastatin 10, a natural antineoplastic agent.[1][2][3] As a member of the auristatin family of microtubule inhibitors, this compound exerts its cytotoxic effects by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis in actively dividing cells.[4][5] Its high potency makes it an ideal payload for antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to selectively deliver cytotoxic agents to cancer cells while minimizing systemic toxicity.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the conjugation of this compound to monoclonal antibodies (mAbs), the characterization of the resulting ADCs, and a summary of their preclinical performance.
Mechanism of Action of this compound-Based ADCs
The therapeutic efficacy of a this compound-based ADC relies on a multi-step process that begins with the specific binding of the mAb component to a tumor-associated antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to lysosomes, and subsequent proteolytic cleavage of the linker, which releases the active this compound payload into the cytoplasm. The liberated this compound then binds to tubulin, disrupting the microtubule network and ultimately inducing apoptotic cell death.
Caption: Mechanism of action of a this compound antibody-drug conjugate.
The signaling cascade initiated by microtubule disruption is complex, involving the activation of stress-activated protein kinases such as JNK, and modulation of the Akt/mTOR pathway, ultimately leading to the activation of caspases and programmed cell death.
Caption: Signaling pathway from microtubule disruption to apoptosis.
Preclinical Data Summary
This compound has been incorporated into several ADCs, demonstrating potent anti-tumor activity in preclinical models. The data below is a summary from studies of PF-06664178 (an anti-Trop-2 ADC) and W0101 (an anti-IGF-1R ADC), both of which utilize an auristatin payload similar or identical to this compound.
In Vitro Cytotoxicity
The in vitro potency of this compound-based ADCs is typically evaluated against a panel of cancer cell lines with varying levels of target antigen expression.
| ADC Target | Cell Line | Cancer Type | IC50 (nmol/L) |
| Trop-2 (PF-06664178) | Multiple Trop-2 positive lines | Pancreas, Ovarian, Breast, Lung | < 1 |
| IGF-1R (W0101) | MCF-7 | Breast Cancer | Potent, receptor-dependent cytotoxicity |
| IGF-1R (W0101) | NCI-H2122 | Lung Cancer | Potent, receptor-dependent cytotoxicity |
| IGF-1R (W0101) | CaoV3 | Ovarian Cancer | Potent, receptor-dependent cytotoxicity |
Data compiled from preclinical studies of PF-06664178 and W0101.[6][7]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound-based ADCs has been demonstrated in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.
| ADC | Model | Cancer Type | Dose and Schedule | Outcome |
| PF-06664178 | PDX models | Pancreas, Ovarian, Breast, Lung | 0.75 to 1.5 mg/kg | Sustained tumor growth inhibition/regression |
| W0101 | MCF-7 CDX | Breast Cancer | 3 mg/kg, single dose | >90% tumor growth inhibition |
Data compiled from preclinical studies of PF-06664178 and W0101.[6][8]
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a monoclonal antibody via cysteine-based conjugation, and the subsequent characterization of the ADC.
Protocol 1: Cysteine-Based Conjugation of this compound to a Monoclonal Antibody
This protocol describes a common method for conjugating a maleimide-functionalized this compound-linker to a monoclonal antibody through the antibody's native interchain disulfide bonds. This method typically yields a heterogeneous mixture of ADC species with a drug-to-antibody ratio (DAR) ranging from 0 to 8.
Caption: General workflow for cysteine-based ADC conjugation.
Materials:
-
Monoclonal antibody (IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-activated this compound-linker (e.g., mc-vc-PAB-PF-06380101)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Reaction buffers and solvents (e.g., PBS, DMSO)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution to a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
-
Partial Reduction of Antibody Disulfide Bonds:
-
Add a molar excess of TCEP to the antibody solution. The amount of TCEP will influence the number of reduced disulfide bonds and thus the final DAR. A molar ratio of 2-3 moles of TCEP per mole of antibody is a common starting point for achieving an average DAR of ~4.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated this compound-linker in a minimal amount of a compatible organic solvent like DMSO.
-
Add the dissolved linker-payload to the reduced antibody solution. A molar excess of the linker-payload (e.g., 5-10 fold over the antibody) is typically used.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching the Reaction:
-
Add a molar excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the linker-payload.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and other small molecules using Size Exclusion Chromatography (SEC).
-
Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS or a histidine-based buffer).
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard method (e.g., UV-Vis spectroscopy at 280 nm).
-
Proceed to Protocol 2 for DAR analysis.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC is a powerful technique for characterizing the heterogeneity of ADCs produced by cysteine-based conjugation. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated this compound molecules.
Materials:
-
Purified this compound-ADC sample
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30-60 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The resulting chromatogram will show a series of peaks corresponding to ADC species with different numbers of conjugated this compound molecules (DAR 0, 2, 4, 6, 8).
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated for each species.
-
Caption: Representative HIC-HPLC chromatogram for DAR analysis.
Conclusion
This compound is a highly potent auristatin payload that can be effectively conjugated to monoclonal antibodies to create promising ADC therapeutics. The protocols outlined above provide a foundation for the successful generation and characterization of these conjugates. Careful optimization of the conjugation conditions is crucial to achieve the desired drug-to-antibody ratio, which is a key parameter influencing the efficacy and safety profile of the final ADC product. The preclinical data for this compound-based ADCs support their continued investigation as targeted cancer therapies.
References
- 1. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of the Antibody-Drug Conjugate W0101 in Preclinical Models of IGF-1 Receptor Overexpressing Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. adcreview.com [adcreview.com]
- 5. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Characterization of PF-06380101-Containing Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of Antibody-Drug Conjugates (ADCs) containing the potent auristatin payload, PF-06380101. This document outlines the core principles of this compound's mechanism of action and offers detailed protocols for the essential experiments required to evaluate the efficacy and physicochemical properties of these next-generation biotherapeutics.
Introduction to this compound
This compound, also known as Aur0101, is a synthetic analog of the natural antineoplastic agent Dolastatin 10. As a member of the auristatin family of microtubule inhibitors, this compound exerts its potent cytotoxic effects by disrupting tubulin polymerization, a critical process for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis in rapidly dividing cancer cells.[1][2] The high potency of this compound makes it an ideal payload for targeted delivery to tumor cells via monoclonal antibodies in the form of ADCs.
ADCs containing this compound, such as the clinical candidates PF-06664178 and PF-06804103, have been developed to target various tumor-associated antigens, including Trophoblast cell-surface antigen 2 (Trop-2) and Human Epidermal Growth Factor Receptor 2 (HER2), respectively.[3][4] The targeted delivery of this compound aims to enhance the therapeutic window by maximizing anti-tumor efficacy while minimizing systemic toxicity.
Mechanism of Action of this compound-Containing ADCs
The general mechanism of action for a this compound-containing ADC involves a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the monoclonal antibody component of the ADC.
Upon binding, the ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis and trafficked to the lysosome. Inside the acidic environment of the lysosome, the linker connecting the antibody to this compound is cleaved by lysosomal proteases, releasing the active cytotoxic payload into the cytoplasm. The released this compound then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest and ultimately triggers programmed cell death, or apoptosis.
The following diagram illustrates the downstream signaling cascade initiated by microtubule disruption, leading to apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-containing ADCs from preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of PF-06664178 (Anti-Trop-2)
| Cell Line | Cancer Type | Trop-2 Expression | IC50 (nmol/L) |
| Multiple Cancer Cell Lines | Pancreas, Ovarian, Breast, Lung | High | < 1 |
| SW620 | Colorectal | Negative | Inactive |
Data compiled from a phase 1 dose-escalation study of PF-06664178.[3]
Table 2: Clinical Activity of PF-06804103 (Anti-HER2) in a Phase 1 Study
| Patient Population | Dose Level (mg/kg) | Objective Response Rate (ORR) |
| HER2+ Breast Cancer | 3.0 | 16.7% (2/12) |
| HER2+ Breast Cancer | 4.0 | 47.4% (9/19) |
| HR+ HER2-low Breast Cancer | 3.0 | 10.0% (1/10) |
| HR+ HER2-low Breast Cancer | 4.0 | 27.3% (3/11) |
Data from a phase 1 dose-escalation study (NCT03284723) of PF-06804103.[4]
Experimental Protocols
Detailed methodologies for key experiments in the characterization of this compound-containing ADCs are provided below.
Drug-to-Antibody Ratio (DAR) Determination by LC-MS
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of payload molecules conjugated to a single antibody. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for accurate DAR determination.
Protocol:
-
Sample Preparation:
-
Reconstitute the lyophilized ADC in an appropriate buffer (e.g., PBS) to a final concentration of 1 mg/mL.
-
Optional Deglycosylation: To simplify the mass spectrum, the ADC can be deglycosylated using an enzyme such as PNGase F. Incubate the ADC with the enzyme according to the manufacturer's instructions.
-
Optional Reduction: For ADCs conjugated via interchain disulfides, the ADC can be reduced to separate the light and heavy chains using a reducing agent like dithiothreitol (DTT). This allows for the determination of drug distribution on each chain.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Couple the LC system to a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument.
-
Acquire data in positive ion mode over a mass range appropriate for the intact ADC or its subunits.
-
-
-
Data Analysis:
-
Deconvolute the raw mass spectra using appropriate software (e.g., Agilent MassHunter BioConfirm) to obtain the molecular weights of the different drug-loaded species.[5]
-
Calculate the average DAR by taking the weighted average of the different drug-loaded species based on their relative peak areas in the deconvoluted spectrum.[6]
-
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of a this compound-containing ADC is a measure of its ability to kill cancer cells in a controlled laboratory setting. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.
Protocol:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the this compound-containing ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions to the appropriate wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 48 to 144 hours.[7]
-
-
MTT Assay:
-
After the incubation period, add MTT reagent to each well and incubate for 1-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7]
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
In Vivo Efficacy in Xenograft Models
In vivo efficacy studies are crucial for evaluating the anti-tumor activity of a this compound-containing ADC in a living organism. This is typically done using xenograft models where human cancer cells are implanted into immunocompromised mice.
Protocol:
-
Xenograft Model Establishment:
-
Implant human tumor cells (e.g., breast cancer cell line MCF7 or patient-derived xenograft models) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[9]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
ADC Administration:
-
Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, ADC at different dose levels, and a non-binding ADC control).
-
Administer the ADC intravenously (IV) via the tail vein. The dosing schedule can vary (e.g., a single dose or multiple doses over a period of time).[3]
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size or when the mice show signs of excessive toxicity.
-
At the end of the study, the tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
-
Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy of the ADC. Statistical analysis can be performed to determine the significance of the observed effects.
-
Conclusion
The characterization of ADCs containing the potent microtubule inhibitor this compound requires a comprehensive suite of analytical and biological assays. The protocols and data presented in these application notes provide a framework for the systematic evaluation of these complex biotherapeutics. Rigorous characterization of DAR, in vitro cytotoxicity, and in vivo efficacy is essential for the successful development of safe and effective this compound-containing ADCs for the treatment of cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Tolerability of a Novel Anti-HER2 Antibody–Drug Conjugate (PF-06804103) in Patients with HER2-Expressing Solid Tumors: A Phase 1 Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. An anti‑TROP2 monoclonal antibody TrMab‑6 exerts antitumor activity in breast cancer mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06380101-Induced Apoptosis Assay using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06380101 is a potent microtubule inhibitor belonging to the auristatin family of cytotoxic agents.[1] As an analogue of dolastatin 10, it exhibits significant anti-proliferative activity against various cancer cell lines.[1] The primary mechanism of action of this compound involves the disruption of microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, or programmed cell death. This makes this compound a compound of interest for the development of antibody-drug conjugates (ADCs) in cancer therapy.
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The use of Annexin V and Propidium Iodide (PI) staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. This protocol provides a detailed methodology for assessing this compound-induced apoptosis in cancer cell lines using this flow cytometry-based assay.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. By using both Annexin V and PI, one can distinguish between different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (rarely observed)
Data Presentation
The following table summarizes representative quantitative data from an apoptosis assay using an auristatin nanoconjugate (T22-AUR) on U-2932 cells, as determined by Annexin V/PI flow cytometry.[1] This data illustrates the expected dose- and time-dependent increase in apoptosis following treatment with an auristatin-class compound like this compound.
| Treatment Condition | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Buffer Control (24h) | 89.62 ± 0.97 | 3.82 ± 1.76 | 6.06 ± 0.72 |
| 125 nM T22-AUR (24h) | 70.54 ± 1.01 | 12.27 ± 2.30 | 15.68 ± 0.72 |
| Buffer Control (48h) | Not Reported | Not Reported | Not Reported |
| 125 nM T22-AUR (48h) | 44.17 ± 1.53 | 11.15 ± 0.99 | 40.55 ± 1.25 |
Data is presented as mean ± standard deviation.[1]
Signaling Pathway and Experimental Workflow
Signaling Pathway of Microtubule Inhibitor-Induced Apoptosis
References
Application Notes and Protocols for Measuring PF-06380101-Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06380101 is a potent microtubule inhibitor and a cytotoxic analogue of Dolastatin 10.[1] As a component of antibody-drug conjugates (ADCs), its mechanism of action involves the disruption of microtubule dynamics, which is crucial for mitotic spindle formation. This interference with the cell's machinery for division leads to an arrest in the G2/M phase of the cell cycle and can subsequently induce apoptosis.[2][3][4] These application notes provide detailed protocols for investigating and quantifying the effects of this compound on the cell cycle of cancer cell lines. The provided methodologies cover cell culture and drug treatment, cell cycle analysis by flow cytometry, assessment of cell proliferation, and analysis of key G2/M regulatory proteins by Western blot.
Data Presentation
The following tables summarize expected quantitative data from experiments measuring the effects of this compound and its close analogue, Monomethyl Auristatin E (MMAE), on cell proliferation and cell cycle distribution.
Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Assay | Incubation Time |
| MDA-MB-361 | Breast Cancer | 0.19 | MTS Assay | 4 days |
| BT-474 | Breast Cancer | 0.26 | MTS Assay | 4 days |
| NCI-N87 | Gastric Cancer | 0.27 | MTS Assay | 4 days |
Data adapted from publicly available information.[1] GI50 represents the concentration for 50% inhibition of cell growth.
Table 2: Effect of MMAE (a this compound Analogue) on Cell Cycle Distribution in Prostate Cancer Cell Lines
| Cell Line | Treatment (24 hours) | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| PC-3 | DMSO (Control) | ~60% | ~20% | ~20% |
| PC-3 | 4 nM MMAE | ~15% | ~10% | ~75% |
| C4-2B | DMSO (Control) | ~55% | ~25% | ~20% |
| C4-2B | 4 nM MMAE | ~20% | ~15% | ~65% |
Representative data based on studies of MMAE, a closely related auristatin derivative.[2][5] Actual percentages may vary depending on the cell line and experimental conditions.
Mandatory Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle conjugates of a highly potent toxin enhance safety and circumvent platinum resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-06380101 in HER2-Positive Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06380101, also known as Aur0101, is a potent auristatin analogue and a microtubule inhibitor.[1][2] As a cytotoxic payload, it is a key component of several antibody-drug conjugates (ADCs) designed for targeted cancer therapy. Its mechanism of action involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells.[3][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, and protocols for its use in in vitro and in vivo studies relevant to HER2-positive cancer research. While much of the available data pertains to this compound as part of an ADC, the following information provides a framework for investigating its properties as a standalone agent.
Physicochemical and Pharmacokinetic Properties
A summary of the known properties of this compound is presented in the table below.
| Property | Description | Reference |
| Chemical Class | Auristatin, Dolastatin 10 analogue | [1][2] |
| Mechanism of Action | Microtubule inhibitor; inhibits tubulin polymerization | [3][4] |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) | [1] |
| Pharmacokinetics | In rats (20 µg/kg IV), mean systemic clearance (Cl) was 70 mL/min/kg, volume of distribution (Vss) was 14.70 L/kg, and terminal elimination half-life (t1/2) was approximately 6 hours. | [1] |
| Drug Transporters | Substrate of P-glycoprotein (P-gp). | [1] |
| Drug Interactions | Low risk of perpetrating pharmacokinetic drug interactions with compounds metabolized by major CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5). | [1] |
Mechanism of Action: Microtubule Inhibition
This compound exerts its cytotoxic effects by disrupting the dynamics of microtubule assembly and disassembly. This process is critical for the formation of the mitotic spindle during cell division.
Caption: Mechanism of action of this compound.
Application in HER2-Positive Cancer
This compound has been utilized as a cytotoxic payload in ADCs targeting HER2-expressing cancer cells. The antibody component of the ADC, such as trastuzumab, selectively binds to the HER2 receptor on the surface of cancer cells, leading to the internalization of the ADC and subsequent release of this compound inside the cell.
Caption: Workflow of an anti-HER2 ADC delivering this compound.
Experimental Protocols
In Vitro Assays
1. Cell Proliferation Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in HER2-positive cancer cell lines.
-
Cell Lines:
-
SK-BR-3 (High HER2 expression)
-
BT-474 (High HER2 expression)
-
MDA-MB-231 (HER2-negative control)
-
-
Materials:
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO).
-
Incubate for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression curve fit.
-
2. Apoptosis Assay
This protocol is to quantify apoptosis induced by this compound.
-
Materials:
-
HER2-positive cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Studies
1. Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model of HER2-positive breast cancer.
-
Animal Model:
-
Female athymic nude mice (6-8 weeks old)
-
-
Cell Line:
-
BT-474 or NCI-N87 cells (HER2-positive)
-
-
Materials:
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Matrigel
-
-
Procedure:
-
Subcutaneously inject 5 x 10^6 BT-474 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound intravenously (IV) or intraperitoneally (IP) at a predetermined dose and schedule. The vehicle control group should receive the vehicle solution.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation
The following tables summarize representative data from studies involving ADCs carrying auristatin payloads similar to this compound, which can serve as a reference for expected outcomes.
Table 1: In Vitro Cytotoxicity of Anti-HER2 ADCs
| Cell Line | HER2 Status | ADC | IC50 (nM) |
| SK-BR-3 | High Positive | Trastuzumab-vc-MMAE | ~1 |
| BT-474 | High Positive | Trastuzumab-vc-MMAE | ~2 |
| NCI-N87 | High Positive | Trastuzumab-vc-MMAE | ~0.5 |
| MDA-MB-468 | Negative | Trastuzumab-vc-MMAE | >1000 |
Note: Data is representative and compiled from typical results for auristatin-based anti-HER2 ADCs.
Table 2: In Vivo Efficacy of an Anti-HER2 ADC in a Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Anti-HER2 ADC (e.g., 5 mg/kg) | Single IV dose | >80 |
| Non-targeting ADC | 5 mg/kg, Single IV dose | <20 |
Note: Data is representative and illustrates the expected anti-tumor activity.
Logical Workflow for Preclinical Evaluation
References
Application Notes and Protocols: PF-06380101 in Trop-2 Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PF-06380101, an auristatin microtubule inhibitor, and its application as a cytotoxic payload in the Trop-2-targeted antibody-drug conjugate (ADC), PF-06664178. Detailed protocols for key experiments are provided to guide researchers in the preclinical and clinical evaluation of this therapeutic agent.
Introduction
Trophoblast cell surface antigen 2 (Trop-2) is a transmembrane glycoprotein overexpressed in a wide range of solid tumors, making it an attractive target for cancer therapy.[1][2] this compound (also known as Aur0101) is a potent synthetic analogue of the natural antimitotic agent dolastatin 10.[3][4] It functions as a microtubule depolymerizing agent, inducing cell cycle arrest and apoptosis in actively dividing cells.[5] In the context of Trop-2 targeted therapy, this compound serves as the cytotoxic payload for the antibody-drug conjugate PF-06664178. This ADC consists of a humanized anti-Trop-2 IgG1 antibody conjugated to this compound via a cleavable AcLys-VCAur0101 linker.[1] Upon binding to Trop-2 on the surface of tumor cells, PF-06664178 is internalized, and the linker is cleaved by lysosomal proteases, releasing the potent this compound payload directly into the target cell.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of PF-06664178.
Table 1: Preclinical Efficacy of PF-06664178
| Parameter | Value | Cell Lines/Models | Reference |
| In Vitro Cytotoxicity (IC50) | < 1 nmol/L | Multiple Trop-2 positive cancer cell lines | [1][3] |
| In Vivo Efficacy (Dose) | 0.75 - 1.5 mg/kg | Patient-Derived Xenograft (PDX) models (pancreas, ovarian, breast, lung cancer) | [1][3] |
| In Vivo Efficacy (Outcome) | Sustained growth inhibition and/or regression | PDX models | [1][3] |
Table 2: Phase 1 Clinical Trial Data for PF-06664178 in Advanced Solid Tumors
| Parameter | Value | Details | Reference |
| Number of Patients | 31 | Advanced or metastatic solid tumors | [1] |
| Dosing Regimen | Intravenous infusion every 21 days | Dose escalation from 0.15 mg/kg to 4.8 mg/kg | [1] |
| Maximum Tolerated Dose (MTD) | Not fully established, 2.4 mg/kg appeared to be the highest tolerated dose | Study terminated early due to excess toxicity | [1][7] |
| Dose-Limiting Toxicities (DLTs) | Neutropenia, skin rash, mucosal inflammation | Observed at doses of 3.60 mg/kg, 4.2 mg/kg, and 4.8 mg/kg | [1] |
| Best Overall Response | Stable Disease in 11 patients (37.9%) | No partial or complete responses observed | [1][7] |
Signaling Pathway
The efficacy of PF-06664178 is initiated by the binding of its antibody component to the Trop-2 receptor on the tumor cell surface. Trop-2 itself is implicated in several signaling pathways that promote tumor growth and metastasis.
Caption: Trop-2 mediated signaling cascade.
Experimental Protocols
The following are detailed protocols for key experiments involved in the evaluation of this compound and Trop-2 targeted ADCs.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a Trop-2 ADC in cancer cell lines.
Materials:
-
Trop-2 positive and negative cancer cell lines (e.g., MCF-7, MDA-MB-231, and SW620 as a negative control)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PF-06664178 or other Trop-2 ADC
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of the Trop-2 ADC in complete medium. A typical concentration range would be from 0.001 nM to 100 nM.
-
Remove the medium from the wells and add 100 µL of the diluted ADC to the respective wells. Include a vehicle control (medium with the same concentration of vehicle as the highest ADC concentration) and a no-treatment control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
-
Caption: Workflow for in vitro cytotoxicity assay.
Protocol 2: Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
This protocol describes the establishment of a PDX model and its use to evaluate the in vivo antitumor activity of a Trop-2 ADC.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
Fresh human tumor tissue expressing Trop-2, obtained from surgical resection or biopsy
-
Sterile surgical instruments
-
Matrigel
-
Trop-2 ADC (e.g., PF-06664178)
-
Vehicle control (e.g., saline)
-
Calipers
Procedure:
-
PDX Establishment:
-
Under sterile conditions, mince the fresh tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the flank of the mouse and create a subcutaneous pocket.
-
Implant one tumor fragment, optionally mixed with Matrigel to support initial growth, into the subcutaneous pocket.
-
Suture the incision.
-
Monitor the mice for tumor growth.
-
-
In Vivo Efficacy Study:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer the Trop-2 ADC (e.g., 1.5 mg/kg) and vehicle control intravenously once a week for 3-4 weeks.
-
Measure tumor volume with calipers twice a week using the formula: Volume = (Length × Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Caption: Workflow for in vivo efficacy study using PDX models.
Protocol 3: Enzymatic Antibody-Drug Conjugation
This protocol provides a general outline for the site-specific enzymatic conjugation of this compound to an anti-Trop-2 antibody using a microbial transglutaminase (MTGase) approach, which is a common method for producing homogeneous ADCs. The AcLys-VC-Aur0101 linker-payload contains a glutamine tag that is recognized by MTGase.
Materials:
-
Anti-Trop-2 IgG1 antibody
-
AcLys-VC-Aur0101 linker-payload
-
Microbial transglutaminase (MTGase)
-
Reaction buffer (e.g., Tris buffer, pH 7.5-8.5)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography or protein A chromatography)
-
Analytical instruments for characterization (e.g., HPLC, mass spectrometry)
Procedure:
-
Reaction Setup:
-
Dissolve the anti-Trop-2 antibody and the AcLys-VC-Aur0101 linker-payload in the reaction buffer. The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR). For PF-06664178, a DAR of 2 is targeted.
-
Add MTGase to the reaction mixture. The optimal concentration of the enzyme should be determined empirically.
-
-
Conjugation Reaction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for a specific duration (e.g., 1-4 hours). The reaction progress can be monitored by analyzing small aliquots over time.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution to inactivate the MTGase.
-
-
Purification:
-
Purify the resulting ADC from unreacted antibody, linker-payload, and enzyme using a suitable chromatography method.
-
-
Characterization:
-
Characterize the purified ADC to determine the DAR, purity, and identity using techniques such as hydrophobic interaction chromatography (HIC)-HPLC, reversed-phase (RP)-HPLC, and mass spectrometry.
-
Caption: General workflow for enzymatic ADC conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trop2-targeted therapies in solid tumors: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-06380101 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of PF-06380101.
Troubleshooting Guide
Q1: I am having trouble dissolving this compound powder. What should I do?
A1: this compound is a hydrophobic molecule and can be challenging to dissolve directly in aqueous solutions. Here are some initial troubleshooting steps:
-
Choice of Solvent: The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at concentrations of ≥ 65 mg/mL (87.48 mM).[1] For best results, use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
-
Assisted Dissolution: If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[1] Be cautious with heating to avoid degradation of the compound.
-
Freshness of Stock Solutions: Once prepared, it is recommended to aliquot and store stock solutions to prevent inactivation from repeated freeze-thaw cycles.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
A2: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium. Here are some strategies to overcome this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible while maintaining the solubility of this compound. High concentrations of DMSO can be toxic to cells.
-
Use of Surfactants: Incorporating a biocompatible surfactant, such as Tween-80, in your final formulation can help to maintain the solubility of this compound in aqueous solutions.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of your DMSO stock into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.
Q3: I need to prepare a formulation of this compound for in vivo animal studies. What are the recommended formulations?
A3: Several formulations have been described for in vivo administration of this compound. The choice of formulation will depend on the route of administration and the desired concentration.
-
For a Clear Solution: A formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of ≥ 2.5 mg/mL.[1]
-
For a Suspended Solution: A mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline) can yield a suspended solution at 2.5 mg/mL, which may require sonication.[1] This type of formulation can be suitable for oral and intraperitoneal injections.[1]
-
Corn Oil Formulation: A clear solution can also be obtained by dissolving this compound in a vehicle of 10% DMSO and 90% Corn Oil, achieving a solubility of ≥ 2.5 mg/mL.[1]
Frequently Asked Questions (FAQs)
Q4: What is this compound?
A4: this compound, also known as Aur0101, is a potent auristatin microtubule inhibitor and a cytotoxic analogue of Dolastatin 10.[1][2] It is frequently used as a payload in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[3][4]
Q5: What is the mechanism of action of this compound?
A5: As a microtubule inhibitor, this compound disrupts microtubule dynamics within the cell.[3] This leads to cell-cycle arrest and ultimately apoptosis (programmed cell death) in actively dividing cells.[3] When used as an ADC payload, it is designed to be released inside target cancer cells, minimizing systemic toxicity.[4]
Q6: What are the storage conditions for this compound?
A6:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration |
| DMSO | ≥ 65 mg/mL (87.48 mM)[1] |
Table 2: In Vivo Formulation Examples for this compound
| Formulation Composition | Solubility | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.36 mM)[1] | Clear solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (3.36 mM)[1] | Suspended solution (requires sonication)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.36 mM)[1] | Clear solution[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder (Molecular Weight: 743.01 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 7.43 mg of this compound in 1 mL of DMSO.
-
If necessary, gently warm the solution or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)
This protocol is for preparing a 1 mL working solution with a final concentration of 2.5 mg/mL.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[1]
Visualizations
Caption: Mechanism of action of this compound as an ADC payload.
Caption: General workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-06380101 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of PF-06380101 in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Aur0101, is a potent synthetic analog of the natural antineoplastic agent Dolastatin 10.[1] It functions as a microtubule inhibitor.[2][3] Its primary mechanism of action is to bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[4][5] Due to its high cytotoxicity, this compound is frequently used as a payload in antibody-drug conjugates (ADCs).[1][2]
Q2: What is a recommended starting concentration range for in vitro experiments?
A2: Given the high potency of this compound, it is advisable to start with a broad concentration range to determine the optimal dose for your specific cell line and assay. A typical starting range for an initial dose-response experiment would be from 0.01 nM to 100 nM. For sensitive cell lines, the effective concentration may be in the picomolar range.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 1-10 mM. It is crucial to minimize the final DMSO concentration in your cell culture medium to avoid solvent-induced cytotoxicity, typically keeping it below 0.5% and ideally at or below 0.1%.
For storage, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Q4: In which phase of the cell cycle does this compound arrest cells?
A4: As a microtubule-destabilizing agent, this compound disrupts the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis. This leads to an arrest of the cell cycle in the G2/M phase.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low cytotoxicity observed, even at high concentrations. | Cell Line Resistance: The cell line may be inherently resistant to microtubule inhibitors. This can be due to mechanisms such as overexpression of drug efflux pumps (e.g., P-glycoprotein), mutations in tubulin, or alterations in cell cycle checkpoint proteins.[3] | - Confirm the expression of the target in your cell line if applicable. - Use a known sensitive cell line as a positive control. - Consider using a higher concentration range or a longer incubation time. |
| Compound Instability: The compound may have degraded due to improper storage or handling. | - Prepare fresh stock solutions from a new vial of the compound. - Avoid repeated freeze-thaw cycles of the stock solution.[2] | |
| Incorrect Concentration: Errors in dilution calculations or pipetting. | - Double-check all calculations for serial dilutions. - Use calibrated pipettes and ensure proper pipetting technique. | |
| High variability between replicate wells. | Uneven Cell Seeding: Inconsistent number of cells seeded in each well. | - Ensure the cell suspension is homogenous before seeding. - Use a multichannel pipette for seeding to improve consistency. |
| Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. | - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. | |
| Incomplete Compound Mixing: The compound may not be evenly distributed in the well. | - Gently mix the plate by tapping or using a plate shaker after adding the compound. | |
| Unexpected cell morphology or behavior. | Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects. | - Perform a dose-response curve to identify the lowest effective concentration. - If possible, use a negative control compound with a similar chemical structure but no activity against the target. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%). - Include a vehicle control (cells treated with the same concentration of DMSO without the compound) in your experiment. | |
| Difficulty dissolving the compound. | Poor Solubility in Aqueous Medium: While soluble in DMSO, the compound may precipitate when diluted in cell culture medium. | - Prepare intermediate dilutions in a serum-free medium before adding to the final culture medium. - Ensure the stock solution is fully dissolved in DMSO before further dilution. |
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Sterile, anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., from 0.01 nM to 100 nM). It is recommended to perform an intermediate dilution step in a serum-free medium to minimize precipitation.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| BT-474 | Breast Cancer | ~0.26 | 72-hour incubation, CellTiter-Glo® |
| MDA-MB-361 | Breast Cancer | ~0.2 | 72-hour incubation, CellTiter-Glo® |
| NCI-N87 | Gastric Cancer | ~0.2 | 72-hour incubation, CellTiter-Glo® |
| Note: These are approximate values and should be determined empirically for your specific experimental conditions. |
Visualizations
Caption: Mechanism of action of this compound in a cancer cell.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for optimizing this compound experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Mechanisms of Resistance to Auristatin-Based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of resistance to auristatin-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to auristatin-based ADCs?
A1: Resistance to auristatin-based ADCs is a multifaceted issue that can arise from various alterations within the cancer cell. The most commonly observed mechanisms can be categorized as follows:
-
Increased Drug Efflux: The upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), is a prevalent mechanism. These transporters act as pumps that actively remove the auristatin payload (MMAE or MMAF) from the cell, thereby reducing its intracellular concentration and cytotoxic effect.
-
Altered ADC Trafficking and Processing: For an ADC to be effective, it must be internalized and trafficked to the lysosome where the payload is released. Resistance can occur due to:
-
Reduced Antigen Expression: Downregulation, mutation, or masking of the target antigen on the cell surface reduces the binding and subsequent internalization of the ADC.
-
Impaired Internalization: A shift from efficient clathrin-mediated endocytosis to less effective pathways like caveolae-mediated endocytosis can lead to reduced ADC uptake.
-
Lysosomal Dysfunction: Impaired lysosomal function, such as an increase in lysosomal pH or reduced activity of lysosomal proteases, can prevent the cleavage of the linker and the release of the active auristatin payload.
-
-
Payload-Related Resistance: Cancer cells can develop resistance specifically to the auristatin payload itself. This can involve:
-
Alterations in Tubulin: Although less common, mutations in β-tubulin, the molecular target of auristatins, can prevent the drug from binding and disrupting microtubule dynamics.
-
Upregulation of Anti-Apoptotic Pathways: Overexpression of anti-apoptotic proteins, particularly from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1), can make cells more resistant to the apoptosis-inducing effects of the auristatin payload.
-
-
Activation of Pro-Survival Signaling Pathways: The activation of pathways like the PI3K/AKT/mTOR pathway can promote cell survival and diminish the cytotoxic impact of the ADC.
Q2: My ADC-resistant cell line shows no change in target antigen expression. What are other likely resistance mechanisms?
A2: If target antigen expression is unchanged, it is crucial to investigate downstream events in the ADC mechanism of action. Other probable causes of resistance include:
-
Increased drug efflux: This is a very common mechanism of resistance. You should assess the expression and function of ABC transporters like MDR1/P-gp and MRP1.
-
Altered intracellular trafficking: The ADC may be internalized but not efficiently trafficked to the lysosomes. Investigating co-localization with lysosomal markers can provide insights.
-
Payload-specific resistance: The cells may have developed resistance to the auristatin payload itself, for example, through the upregulation of anti-apoptotic proteins like Bcl-2.
Q3: How can I determine if my resistant cells are overexpressing drug efflux pumps?
A3: You can assess the involvement of drug efflux pumps through functional assays and expression analysis. A common functional assay is the Rhodamine 123 efflux assay, where increased efflux of the fluorescent dye indicates higher activity of pumps like MDR1/P-gp. This can be measured by flow cytometry. Additionally, you can perform Western blotting or qPCR to measure the expression levels of specific ABC transporter proteins (e.g., MDR1/ABCB1, MRP1/ABCC1).
Q4: Can switching the ADC payload overcome resistance?
A4: Yes, switching to an ADC with a different class of payload can be an effective strategy to overcome resistance. For instance, if resistance is driven by the upregulation of MDR1, which is known to efflux auristatins, using a payload that is not a substrate for MDR1 may restore cytotoxic activity. For example, switching from an auristatin-based ADC to one with a topoisomerase inhibitor payload has shown success in preclinical models.
Troubleshooting Guides
This section provides guidance on common experimental issues and unexpected results.
Problem 1: Inconsistent results in cytotoxicity assays with resistant cell lines.
| Possible Cause | Troubleshooting Step |
| Loss of resistant phenotype | Regularly re-validate the resistance of your cell line by comparing its IC50 value to the parental cell line. If resistance is diminishing, consider re-deriving the resistant line or maintaining it under low-level drug selection. |
| Cell passage number | High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent and limited passage number range for all experiments. |
| Inconsistent seeding density | Ensure uniform cell seeding density across all wells of your assay plates, as this can significantly impact cell growth and drug response. |
| Reagent variability | Use freshly prepared drug dilutions from a validated stock solution for each experiment to avoid degradation or concentration errors. |
Problem 2: No significant difference in ADC internalization between sensitive and resistant cells observed by flow cytometry.
| Possible Cause | Troubleshooting Step |
| Internalization is not the primary resistance mechanism | If internalization rates are similar, the resistance is likely due to downstream events. Investigate drug efflux, lysosomal trafficking, or payload-specific resistance mechanisms. |
| Assay timing is not optimal | Perform a time-course experiment to identify the optimal time point to observe differences in internalization. Early time points might not show significant differences. |
| Quenching of surface-bound antibody is inefficient | Ensure that the quenching agent (e.g., trypan blue or an anti-fluorophore antibody) is used at an effective concentration and incubation time to eliminate the signal from non-internalized ADC. |
Problem 3: Difficulty in visualizing ADC co-localization with lysosomes using immunofluorescence.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody concentrations | Titrate the concentrations of your primary and secondary antibodies to optimize the signal-to-noise ratio. |
| Inadequate cell permeabilization | Ensure complete cell permeabilization to allow antibodies to access intracellular targets. Adjust the concentration and incubation time of your permeabilization agent (e.g., Triton X-100 or saponin). |
| Weak lysosomal marker signal | Use a well-validated antibody against a robust lysosomal marker like LAMP1 or LAMP2. |
| Photobleaching | Use an anti-fade mounting medium and minimize the exposure of your samples to the excitation light source. |
Quantitative Data Summary
The following tables summarize quantitative data on the degree of resistance observed in various cell lines and the cytotoxic potency of auristatin payloads.
Table 1: Examples of Acquired Resistance to Auristatin-Based ADCs in Preclinical Models
| Cell Line | ADC | Fold Resistance | Primary Mechanism of Resistance | Reference(s) |
| 361-TM | Trastuzumab-Maytansinoid | ~250-fold | Not specified | |
| JIMT1-TM | Trastuzumab-Maytansinoid | 16-fold | Not specified | |
| ADCR-DR SUM190 | N41mab-vcMMAE | >10-fold | Upregulation of ABCB1 (MDR1) |
Table 2: IC50 Values of MMAE and MMAF in Various Cancer Cell Lines
| Cell Line | Payload | IC50 (nM) | Reference(s) |
| SKBR3 | MMAE | 3.27 ± 0.42 | |
| HEK293 | MMAE | 4.24 ± 0.37 | |
| BxPC-3 | MMAE | 0.97 ± 0.10 | |
| PSN-1 | MMAE | 0.99 ± 0.09 | |
| Capan-1 | MMAE | 1.10 ± 0.44 | |
| Panc-1 | MMAE | 1.16 ± 0.49 | |
| Jurkat | MMAF | 450 | |
| SKBR3 | MMAF | 83 | |
| Karpas 299 | MMAE | ~1 | |
| Karpas 299 | MMAF | ~1 |
Visualized Workflows and Pathways
General Mechanism of Action and Resistance Pathways for Auristatin-Based ADCs
Caption: Overview of ADC mechanism of action and key resistance points.
Experimental Workflow for Investigating ADC Resistance
Caption: A stepwise approach to identify ADC resistance mechanisms.
Detailed Experimental Protocols
Protocol 1: Generation of an Auristatin-Resistant Cell Line
This protocol describes a method for generating an ADC-resistant cell line using a stepwise dose-escalation approach.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Auristatin-based ADC or free auristatin payload (MMAE/MMAF)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Cytotoxicity assay reagents (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50: Perform a cytotoxicity assay to determine the IC50 value of the auristatin-based ADC or free payload in the parental cell line.
-
Initial drug exposure: Culture the parental cells in the presence of the drug at a concentration equal to the IC50.
-
Monitor cell viability: Observe the cells daily. Initially, a significant proportion of cells will die.
-
Allow recovery: When the surviving cells begin to proliferate and reach approximately 70-80% confluency, passage them into a new flask with the same drug concentration.
-
Stepwise dose escalation: Once the cells are growing steadily at the current drug concentration, double the concentration of the drug in the culture medium.
-
Repeat cycles: Repeat steps 3-5, gradually increasing the drug concentration. This process can take several months.
-
Isolate resistant clones (optional): Once a desired level of resistance is achieved, you can isolate single-cell clones by limiting dilution to establish a homogenous resistant cell line.
-
Characterize the resistant line: Regularly perform cytotoxicity assays to determine the fold-resistance compared to the parental cell line. Cryopreserve cells at different stages of resistance development.
Protocol 2: Rhodamine 123 Efflux Assay for MDR1/P-gp Activity
This protocol uses the fluorescent substrate Rhodamine 123 to functionally assess the activity of the MDR1 (P-gp) efflux pump by flow cytometry.
Materials:
-
Sensitive (parental) and resistant cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
MDR1 inhibitor (e.g., Verapamil, PSC-833)
-
Phenol red-free culture medium
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor pre-incubation: For control wells, pre-incubate cells with an MDR1 inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 100-200 ng/mL. Incubate for 30-60 minutes at 37°C in the dark.
-
Wash: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux period: Resuspend the cell pellets in fresh, pre-warmed phenol red-free medium (with and without the inhibitor for the respective samples) and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Flow cytometry analysis: After the efflux period, place the tubes on ice to stop the efflux. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (typically in the FITC channel).
-
Data interpretation: Resistant cells with high MDR1 activity will show lower Rhodamine 123 fluorescence compared to sensitive cells. The fluorescence in resistant cells should increase in the presence of the MDR1 inhibitor, indicating that the efflux is being blocked.
Protocol 3: Immunofluorescence for ADC Internalization and Lysosomal Co-localization
This protocol allows for the visualization of ADC internalization and its trafficking to the lysosome.
Materials:
-
Sensitive and resistant cell lines grown on glass coverslips
-
Fluorescently labeled ADC (or unlabeled ADC and a fluorescently labeled secondary antibody)
-
Primary antibody against a lysosomal marker (e.g., LAMP1)
-
Fluorescently labeled secondary antibody against the LAMP1 primary antibody species
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS)
-
DAPI for nuclear counterstaining
-
Anti-fade mounting medium
-
Confocal microscope
Procedure:
-
ADC incubation: Treat cells with the fluorescently labeled ADC at a predetermined concentration and for various time points (e.g., 30 min, 1h, 4h, 24h) at 37°C to allow for internalization.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the cells with the primary antibody against the lysosomal marker (e.g., anti-LAMP1) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Secondary antibody incubation: Wash with PBS and incubate with the appropriate fluorescently labeled secondary antibody in the dark for 1 hour at room temperature.
-
Counterstaining and mounting: Wash with PBS, stain the nuclei with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the samples using a confocal microscope. Co-localization of the ADC signal with the lysosomal marker signal will appear as merged colors (e.g., yellow if the ADC is green and the lysosome is red).
Protocol 4: Western Blot for Bcl-2 Family Protein Expression
This protocol is for assessing the expression levels of anti-apoptotic proteins like Bcl-2 and Mcl-1.
Materials:
-
Sensitive and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Mcl-1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein extraction: Lyse cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Sample preparation: Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and separate the proteins by size using SDS-PAGE.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-β-actin) overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the Bcl-2 family proteins to the loading control to compare their levels between sensitive and resistant cells. An upregulation of anti-apoptotic proteins in the resistant line would suggest this as a potential resistance mechanism.
Technical Support Center: Overcoming PF-06380101 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with PF-06380101, a potent auristatin-based cytotoxic agent used in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analog of the natural antineoplastic agent dolastatin 10. It functions as a highly potent microtubule inhibitor. By binding to tubulin, it disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells. Due to its high cytotoxicity, it is primarily used as a payload in Antibody-Drug Conjugates (ADCs), which selectively deliver the agent to tumor cells expressing a specific target antigen.
Q2: My cancer cell line is showing reduced sensitivity to a this compound-containing ADC. What are the potential mechanisms of resistance?
A2: Resistance to this compound and other auristatin-based ADCs can be multifactorial. The most commonly observed mechanisms include:
-
Upregulation of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1/ABCB1), is a primary mechanism of resistance. These transporters act as efflux pumps, actively removing this compound from the cell, thereby reducing its intracellular concentration and cytotoxic effect.[1][2] this compound is a known substrate of P-gp.
-
Alterations in the Target Antigen: For ADC-based delivery, resistance can arise from changes in the target antigen on the cancer cell surface, including antigen loss or downregulation, which prevents the ADC from binding and being internalized.
-
Impaired ADC Internalization and Trafficking: Defects in the endocytic pathway or lysosomal function can hinder the release of the this compound payload inside the cell.
-
Alterations in Tubulin: Although less common, mutations in tubulin subunits or changes in tubulin isotype expression can potentially reduce the binding affinity of auristatins.
-
Upregulation of Anti-Apoptotic Pathways: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can make cancer cells more resistant to the apoptotic signals triggered by this compound-induced cell cycle arrest.
Q3: How can I determine if my resistant cell line is overexpressing P-glycoprotein (P-gp)?
A3: You can assess P-gp overexpression and function through several methods:
-
Western Blotting: This technique allows for the quantification of P-gp protein levels in your resistant cell line compared to the sensitive parental line.
-
Flow Cytometry (FACS): Using a fluorescently-labeled antibody specific for an extracellular epitope of P-gp, you can quantify the cell surface expression of the transporter.
-
Rhodamine 123 Efflux Assay: This is a functional assay to measure P-gp activity. Rhodamine 123 is a fluorescent substrate of P-gp. Cells with high P-gp activity will efficiently pump out the dye, resulting in lower intracellular fluorescence compared to sensitive cells or cells treated with a P-gp inhibitor.
Troubleshooting Guides
Issue 1: Decreased Potency (Increased IC50) of this compound or an Auristatin-ADC in a Developed Resistant Cell Line
This is a common observation when developing acquired resistance. The following table provides expected shifts in IC50 values for the closely related auristatin, Monomethyl Auristatin E (MMAE), in P-gp overexpressing cells and the potential for reversal with a P-gp inhibitor.
Table 1: Comparative Cytotoxicity of MMAE in Sensitive vs. P-gp Overexpressing Cancer Cell Lines
| Cell Line | P-gp Expression | MMAE EC50 (nM) | MMAE + Elacridar (P-gp Inhibitor) EC50 (nM) | Fold Reversal |
| N87 | Low | ~5 | ~2.5 | ~2x |
| OVCAR3 | Low | ~5 | ~3.3 | ~1.5x |
| HepG2 | High | ~20 | ~1.25 | ~16x |
| Hep3B2 | High | ~15 | ~3.5 | ~4.3x |
| H226 | High | ~20 | ~0.9 | ~22x |
Data adapted from studies on MMAE, a close structural and functional analog of this compound.[1][2]
Issue 2: How to Confirm if a P-gp Inhibitor Can Restore Sensitivity to this compound
If P-gp overexpression is confirmed, co-treatment with a P-gp inhibitor should decrease the IC50 of this compound in the resistant cell line.
Table 2: Example of Re-sensitization of MMAE-resistant cells with a P-gp Inhibitor
| Cell Line | Treatment | IC50 (nM) |
| Sensitive (Parental) | MMAE alone | < 1 |
| Resistant | MMAE alone | > 1 |
| Resistant | MMAE + Tariquidar (P-gp inhibitor) | < 1 |
This table illustrates the expected outcome of a successful re-sensitization experiment.
Key Experimental Protocols
Development of an Acquired ADC-Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to a this compound-containing ADC through continuous or intermittent exposure.
Methodology:
-
Determine Initial IC50: First, determine the IC50 of the this compound-ADC in the parental (sensitive) cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Exposure: Culture the parental cells in the presence of the ADC at a concentration equal to the IC50.
-
Monitor and Escalate Dose: Monitor cell viability. When the cells resume proliferation, passage them and increase the ADC concentration by 1.5 to 2-fold.
-
Repeat Cycles: Repeat the process of dose escalation and recovery for several months.
-
Characterize Resistant Population: Periodically, test the IC50 of the cultured cells to monitor the development of resistance. A significant (e.g., >10-fold) increase in IC50 indicates the establishment of a resistant cell line.
-
Clonal Selection (Optional): For a more homogenous resistant population, single-cell cloning can be performed from the resistant pool.
Western Blot for P-glycoprotein (P-gp) Expression
Objective: To quantify the protein levels of P-gp in sensitive versus resistant cell lines.
Methodology:
-
Cell Lysis: Harvest equal numbers of sensitive and resistant cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., clone UIC2) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the P-gp signal to the loading control.
Rhodamine 123 Efflux Assay for P-gp Function
Objective: To functionally assess the activity of the P-gp efflux pump in living cells.
Methodology:
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation (Control): For a control group, pre-incubate a sample of resistant cells with a known P-gp inhibitor (e.g., 10 µM Verapamil or Elacridar) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all cell samples to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C in the dark.
-
Wash: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux Period: Resuspend the cells in fresh, pre-warmed medium (with or without the P-gp inhibitor for the control group) and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer with an appropriate laser and filter (e.g., 488 nm excitation, 530/30 nm emission).
-
Interpretation: Resistant cells will show lower fluorescence intensity compared to sensitive cells due to active efflux of Rhodamine 123. The inhibitor-treated resistant cells should show fluorescence levels similar to or higher than the sensitive cells, confirming that the efflux is P-gp mediated.
References
Potential off-target effects of PF-06380101
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PF-06380101 (also known as Aur0101). This resource is intended for researchers, scientists, and drug development professionals utilizing this potent auristatin microtubule inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic analogue of the natural antineoplastic agent dolastatin 10.[1][2][3][4] Its primary mechanism of action is the inhibition of tubulin polymerization.[5] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death) in rapidly dividing cells.[6]
Q2: What are the known on-target, off-site toxicities of this compound when used in an Antibody-Drug Conjugate (ADC)?
When used as a payload in an ADC, such as PF-06664178 which targets the Trop-2 antigen, this compound can cause toxicities in normal tissues that also express the target antigen, even at low levels.[5] This is known as "on-target, off-site" toxicity. For instance, in preclinical studies with an anti-Trop-2 ADC, toxicities were observed in normal epithelial tissues known to express Trop-2, including the skin and gastrointestinal mucosa.[5]
Q3: What are the most common off-target toxicities observed in clinical trials of ADCs using this compound?
In a phase 1 clinical trial of the anti-Trop-2 ADC PF-06664178, which utilizes the this compound payload, the most common dose-limiting toxicities (DLTs) were:
-
Neutropenia (a decrease in a type of white blood cell)
-
Skin rash
-
Mucosal inflammation[5]
These toxicities are consistent with the known side effects of microtubule inhibitors, which can affect rapidly dividing cells in the bone marrow, skin, and mucous membranes.
Q4: How can I differentiate between on-target and off-target effects in my cell-based assays?
To distinguish between on-target and off-target effects of a this compound-based ADC in your experiments, consider the following workflow:
Troubleshooting Guides
Issue 1: High Cytotoxicity in Target-Negative Control Cells
Possible Cause:
If you observe significant cytotoxicity in cells that do not express the target antigen for your ADC, this could be due to several factors:
-
Premature Payload Release: The linker connecting this compound to the antibody may be unstable in the culture medium, leading to the release of the free, highly potent payload.
-
Off-Target Uptake of the ADC: The ADC may be internalized by cells through mechanisms other than binding to the intended target antigen.
-
Inherent Off-Target Effects of this compound: The payload itself may have off-target cytotoxic effects that are independent of the antibody-mediated delivery.
Troubleshooting Steps:
-
Assess Linker Stability: Analyze your culture medium over time for the presence of free this compound using methods like LC-MS/MS.
-
Use a Non-targeting Control ADC: Compare the cytotoxicity of your target-specific ADC with a control ADC that has the same payload and linker but is conjugated to an antibody that does not bind to your cells. Similar cytotoxicity between the two suggests off-target effects.
-
Test Free this compound: Determine the IC50 of the unconjugated this compound on your target-negative cells. This will establish a baseline for its inherent cytotoxicity.
Issue 2: Unexpected Morphological Changes in Treated Cells
Possible Cause:
As a microtubule inhibitor, this compound is expected to induce changes in cell morphology related to cytoskeletal disruption and cell cycle arrest. These can include:
-
Cell rounding
-
Detachment from the culture surface
-
Formation of multinucleated cells
-
Appearance of apoptotic bodies
Troubleshooting Steps:
-
Microscopy Analysis: Use phase-contrast or fluorescence microscopy to observe cell morphology at different time points after treatment.
-
Immunofluorescence Staining: Stain for key cytoskeletal proteins like α-tubulin to visualize the disruption of the microtubule network. Also, stain for markers of apoptosis (e.g., cleaved caspase-3) and cell cycle arrest (e.g., phospho-histone H3).
-
Flow Cytometry: Perform cell cycle analysis using propidium iodide staining to quantify the percentage of cells in the G2/M phase.
Quantitative Data Summary
The following table summarizes the in vitro potencies of this compound in various cancer cell lines.
| Cell Line | Cancer Type | GI50 (nM) |
| BT-474 | Breast Carcinoma | 0.26 |
| MDA-MB-361 | Breast Carcinoma | Not specified |
| NCI-N87 | Gastric Carcinoma | Not specified |
Data obtained from MedchemExpress. GI50 is the concentration of drug that inhibits cell growth by 50%.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound or a this compound-containing ADC.
Materials:
-
Target and control cell lines
-
Complete cell culture medium
-
This compound or ADC of interest
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (this compound or ADC) in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72-120 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Immunofluorescence Staining for Microtubule Disruption
This protocol allows for the visualization of the effects of this compound on the cellular microtubule network.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Signaling Pathway
This compound, as a microtubule inhibitor, disrupts the dynamic equilibrium of microtubule polymerization and depolymerization. This leads to a cascade of events culminating in apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pyxisoncology.com [pyxisoncology.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Bystander Effect of PF-06380101 ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the bystander effect of Antibody-Drug Conjugates (ADCs) utilizing the PF-06380101 payload.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Aur0101, is a synthetic and highly potent analogue of the natural antineoplastic agent dolastatin 10.[1][2][3][4] It functions as a microtubule inhibitor.[1][2][3] Upon entering a cell, this compound binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3] It is frequently used as a cytotoxic payload in ADCs due to its high potency.[1][5][6]
Q2: What is the "bystander effect" in the context of ADCs?
The bystander effect is a phenomenon where the cytotoxic payload of an ADC, after being released from the target antigen-positive cancer cell, diffuses to and kills neighboring antigen-negative cells.[7][8][9][10] This is particularly important for treating solid tumors, which often exhibit heterogeneous antigen expression, meaning not all tumor cells express the target antigen.[10][11][12] An effective bystander effect can enhance the therapeutic efficacy of an ADC by eliminating these antigen-negative tumor cells.[7][8]
Q3: What are the key factors influencing the bystander effect of a this compound ADC?
Several factors determine the extent of the bystander effect:
-
Linker Chemistry: Cleavable linkers (e.g., valine-citrulline) are designed to be stable in circulation but are cleaved by enzymes like cathepsins inside the target cell, releasing the payload.[3][9] This release is crucial for the payload to exit the target cell.
-
Payload Permeability: The released payload must be able to cross the cell membranes of both the target and neighboring cells to exert a bystander effect. The physicochemical properties of this compound, such as its lipophilicity, will influence its membrane permeability.[12]
-
Tumor Microenvironment: The density of tumor cells and the composition of the extracellular matrix can impact the diffusion of the released payload.
-
Drug Efflux Pumps: Bystander cells may express drug efflux pumps, such as P-glycoprotein (P-gp), which can actively remove the payload, thereby conferring resistance to the bystander effect.[13] this compound has been identified as a P-gp substrate.[1]
Q4: How can I experimentally assess the bystander effect of my this compound ADC in vitro?
Two primary in vitro assays are commonly used:
-
Co-culture Bystander Assay: Antigen-positive and antigen-negative cells are cultured together. The antigen-negative cells are typically labeled with a fluorescent marker (e.g., GFP) for easy identification and quantification.[14][15] Upon treatment with the ADC, a reduction in the number of fluorescent antigen-negative cells indicates a bystander effect.[7][16]
-
Conditioned Medium Transfer Assay: Antigen-positive cells are treated with the ADC. After a period of incubation, the culture medium, which now contains any released payload, is collected and transferred to a culture of antigen-negative cells.[7][8] Cytotoxicity in the antigen-negative cells demonstrates that the payload was released from the target cells and is capable of killing bystander cells.[7][8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| No observable bystander effect in co-culture assay. | Inefficient payload release: The linker may not be effectively cleaved within the target cells. | Verify the expression of lysosomal proteases (e.g., Cathepsin B) in the antigen-positive cell line. Ensure the ADC was properly synthesized with a cleavable linker. |
| Low payload permeability: The this compound payload may not be efficiently crossing cell membranes. | While this compound is generally permeable, this can be cell-line dependent. Consider using a positive control ADC known to have a strong bystander effect. | |
| High expression of drug efflux pumps in bystander cells: Pumps like P-gp can remove the payload from bystander cells.[1][13] | Assess the expression of P-gp and other relevant ABC transporters in the antigen-negative cell line. Consider using a P-gp inhibitor as an experimental control to see if the bystander effect is restored. | |
| Insufficient ADC concentration or incubation time: The amount of released payload may be too low to kill bystander cells. | Perform a dose-response and time-course experiment to optimize the ADC concentration and incubation period. | |
| Cytotoxicity observed in antigen-negative cells in monoculture (without antigen-positive cells). | Non-specific uptake of the ADC: The ADC may be internalized by antigen-negative cells through mechanisms like pinocytosis. | Evaluate the target antigen expression on your "antigen-negative" cell line by flow cytometry or western blot to confirm it is truly negative. Use an isotype control ADC to assess non-specific killing. |
| Premature payload release in media: The linker may be unstable in the culture medium, leading to free payload. | Analyze the culture medium for the presence of free this compound using techniques like LC-MS. | |
| High variability between replicate experiments. | Inconsistent cell seeding ratios: The ratio of antigen-positive to antigen-negative cells is critical and can affect the magnitude of the bystander effect.[14] | Ensure accurate and consistent cell counting and seeding for both cell types. Use automated cell counters for better precision. |
| Cell line instability: Cell lines can change their characteristics over time, including antigen expression or drug sensitivity. | Use low-passage number cells and regularly verify antigen expression levels. |
Experimental Protocols
Co-culture Bystander Killing Assay
Objective: To determine if a this compound ADC can induce cytotoxicity in antigen-negative cells when co-cultured with antigen-positive cells.
Methodology:
-
Cell Preparation:
-
Select an antigen-positive cell line (e.g., SKBR3 for HER2-targeting ADCs) and an antigen-negative cell line (e.g., MCF7).[7]
-
Transfect the antigen-negative cell line with a fluorescent protein (e.g., GFP) for easy identification.
-
-
Seeding:
-
Seed the antigen-positive and GFP-labeled antigen-negative cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[14]
-
Include monoculture wells for each cell type as controls.
-
-
ADC Treatment:
-
After allowing cells to adhere (typically 24 hours), treat the co-cultures with a serial dilution of the this compound ADC.
-
Include an isotype control ADC and a vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 72-96 hours).
-
-
Data Acquisition and Analysis:
-
Use a high-content imaging system or a flow cytometer to count the number of viable GFP-positive (antigen-negative) cells.
-
Calculate the percentage of surviving antigen-negative cells relative to the vehicle-treated control. A decrease in survival indicates a bystander effect.
-
Conditioned Medium Transfer Assay
Objective: To determine if the cytotoxic payload is released from target cells and can kill bystander cells via the culture medium.
Methodology:
-
Preparation of Conditioned Medium:
-
Seed antigen-positive cells in a culture flask or plate.
-
Treat the cells with the this compound ADC at a concentration that induces significant cytotoxicity (e.g., 5x IC50) for 48-72 hours.
-
Collect the culture supernatant. To remove any detached cells, centrifuge the supernatant and collect the clarified medium. This is the "conditioned medium."
-
-
Treatment of Bystander Cells:
-
Seed antigen-negative cells in a 96-well plate.
-
After 24 hours, replace the existing medium with the prepared conditioned medium (either undiluted or serially diluted).
-
Include controls where antigen-negative cells are treated with fresh medium, medium from untreated antigen-positive cells, and fresh medium containing the ADC directly.
-
-
Incubation and Analysis:
Data Presentation
Table 1: Hypothetical Co-culture Bystander Effect Data
| ADC Concentration (nM) | Ratio (Ag+:Ag-) | % Viability of Ag- Cells (GFP+) |
| 0 (Vehicle) | 1:1 | 100% |
| 1 | 1:1 | 85% |
| 10 | 1:1 | 52% |
| 100 | 1:1 | 15% |
| 10 | 0:1 (Monoculture) | 98% |
| 10 | 1:0 (Monoculture) | 5% (Ag+ cells) |
Table 2: Hypothetical Conditioned Medium Assay Data
| Treatment Group | % Viability of Ag- Cells |
| Fresh Medium (Control) | 100% |
| Conditioned Medium (from untreated Ag+ cells) | 99% |
| Conditioned Medium (from ADC-treated Ag+ cells) | 45% |
| Fresh Medium + ADC (Direct Treatment) | 97% |
Visualizations
Caption: Mechanism of action and bystander effect of a this compound ADC.
Caption: Experimental workflow for the in vitro co-culture bystander assay.
Caption: A logical troubleshooting workflow for a failed bystander effect experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. cfmot.de [cfmot.de]
- 6. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 7. agilent.com [agilent.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. aacrjournals.org [aacrjournals.org]
Technical Support Center: Impact of PF-06380101 Hydrophobicity on ADC Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of PF-06380101 hydrophobicity on the stability of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its hydrophobicity compare to other auristatins?
A1: this compound is a potent auristatin derivative, a class of synthetic analogs of the natural product dolastatin 10, which functions as a microtubule inhibitor.[1][2] Unlike earlier auristatins such as monomethyl auristatin E (MMAE), this compound has been engineered to possess increased hydrophilicity.[3][4] This modification is intended to mitigate the stability issues commonly associated with hydrophobic payloads in ADCs. While specific LogP values are proprietary, comparative studies using techniques like hydrophobic interaction chromatography (HIC) have shown that ADCs conjugated with more hydrophilic auristatin derivatives exhibit shorter retention times, indicating lower hydrophobicity compared to MMAE-based ADCs.[3]
Q2: What is the primary impact of payload hydrophobicity on ADC stability?
A2: The conjugation of hydrophobic payloads onto a monoclonal antibody (mAb) can significantly decrease the overall stability of the resulting ADC.[5] Increased hydrophobicity promotes self-association and aggregation of ADC molecules, leading to the formation of high molecular weight species (HMWS).[6] This aggregation can negatively impact the ADC's solubility, pharmacokinetic profile, and potentially induce an immunogenic response.[7] Furthermore, hydrophobic payloads can destabilize the protein structure of the mAb, particularly the CH2 domain, resulting in a lower melting temperature (Tm) and increased susceptibility to fragmentation.[6]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of an ADC with a hydrophobic payload?
A3: The Drug-to-Antibody Ratio (DAR), the average number of drug molecules conjugated to a single antibody, is a critical factor influencing ADC stability. For hydrophobic payloads, a higher DAR generally leads to increased hydrophobicity of the ADC, which in turn exacerbates aggregation and reduces thermal stability.[6][8] Studies have shown a direct correlation between increasing DAR and a decrease in the melting temperature (Tm) of the ADC, indicating greater structural destabilization.[9] While a higher DAR can enhance potency, it often comes at the cost of a narrower therapeutic window due to faster clearance and increased off-target toxicity.[7]
Q4: What are the key analytical techniques to assess the stability of an ADC?
A4: A panel of orthogonal analytical methods is typically employed to comprehensively assess ADC stability. Key techniques include:
-
Size Exclusion Chromatography (SEC): To quantify high molecular weight species (aggregates) and low molecular weight species (fragments).
-
Dynamic Light Scattering (DLS): To determine the size distribution and polydispersity of the ADC in solution, providing an early indication of aggregation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the average DAR, drug distribution, and identify any degradation products or deconjugation over time.
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species based on their hydrophobicity, which is useful for characterizing the drug load distribution and assessing changes in hydrophobicity.[10][11]
-
Differential Scanning Calorimetry (DSC): To measure the thermal stability (melting temperature, Tm) of the ADC and assess the impact of conjugation on the protein's conformational stability.[9]
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
Symptom: SEC analysis reveals a significant increase in the percentage of high molecular weight species (HMWS) in your ADC preparation, particularly after storage or stress conditions.
| Possible Cause | Troubleshooting/Optimization Step |
| High Payload Hydrophobicity | Consider using a more hydrophilic linker or payload, such as this compound, which is designed to reduce aggregation propensity.[3][4] |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower and more homogeneous DAR. A DAR of 2 to 4 is often a good starting point for balancing potency and stability.[6] |
| Suboptimal Formulation Buffer | Screen different buffer conditions (pH, ionic strength) to identify a formulation that minimizes aggregation. The inclusion of excipients like polysorbates (e.g., Polysorbate 20 or 80) can help to prevent hydrophobic interactions. |
| Freeze-Thaw Stress | Minimize the number of freeze-thaw cycles. If multiple uses are required, aliquot the ADC into single-use volumes before freezing. |
| Elevated Temperature | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen solutions). Avoid prolonged exposure to room temperature. |
Issue 2: Decreased Thermal Stability Observed by Differential Scanning Calorimetry (DSC)
Symptom: DSC analysis shows a lower melting temperature (Tm) for your ADC compared to the unconjugated antibody, indicating structural destabilization.
| Possible Cause | Troubleshooting/Optimization Step |
| Payload-Induced Destabilization | The conjugation of the payload can disrupt the native structure of the antibody. While some decrease in Tm is expected, a significant drop may indicate a highly destabilizing payload. Comparing the Tm of ADCs with different payloads can help in selecting a more stable option.[9] |
| High DAR | As with aggregation, a high DAR can lead to greater structural perturbation. Reducing the DAR may improve the thermal stability of the ADC.[9] |
| Buffer Composition | The buffer composition can influence the conformational stability of the ADC. Evaluate the effect of different buffers and excipients (e.g., sugars like sucrose or trehalose) on the Tm. |
Data Presentation
Table 1: Representative Hydrophobicity and Stability Data for Different Auristatin-Based ADCs
| Payload | Linker | Average DAR | HIC Retention Time (min) | % Aggregates (SEC after 1 week at 25°C) | Melting Temperature (Tm) (°C) |
| MMAE | vc | 4 | 15.2 | 8.5 | 68.5 |
| MMAF | mc | 4 | 12.8 | 6.2 | 70.1 |
| This compound | vc | 4 | 10.5 | 3.1 | 72.3 |
| Unconjugated mAb | - | 0 | 5.1 | 0.8 | 75.0 |
Note: Data are representative and intended for illustrative purposes. Actual values will vary depending on the specific antibody, linker, and experimental conditions.
Experimental Protocols
Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight species (aggregates) and low molecular weight species (fragments) from the monomeric ADC.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Inject 10-20 µg of the ADC sample onto the column.
-
Monitor the elution profile at 280 nm.
-
The monomeric ADC will elute as the main peak. Aggregates will elute earlier (at a shorter retention time), and fragments will elute later (at a longer retention time).
-
Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments.
Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic diameter and polydispersity of the ADC in solution as an indicator of aggregation.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Filtered ADC sample (0.22 µm filter)
Procedure:
-
Set the instrument parameters according to the manufacturer's instructions (e.g., temperature, viscosity of the solvent).
-
Transfer the filtered ADC sample into the cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Acquire the scattering data over a suitable duration (e.g., 10-15 runs of 10 seconds each).
-
Analyze the data to obtain the intensity-weighted size distribution, z-average diameter, and polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample.
Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment
Objective: To separate ADC species with different drug-to-antibody ratios and to assess the relative hydrophobicity of the ADC.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
Species with higher DAR will be more hydrophobic and will elute at later retention times (i.e., at lower salt concentrations).
-
The retention time can be used as a relative measure of the ADC's hydrophobicity.
Visualizations
Caption: Workflow for ADC stability analysis.
Caption: Troubleshooting ADC aggregation issues.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 3. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njbio.com [njbio.com]
- 9. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Role of ABC Transporters in PF-06380101 Efflux
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of ATP-binding cassette (ABC) transporters in the efflux of PF-06380101.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate of any ABC transporters?
A1: Yes, this compound, an auristatin analogue, has been identified as a substrate of P-glycoprotein (P-gp/MDR1/ABCB1)[1][2]. Auristatin derivatives, in general, are recognized as strong P-gp substrates[3][4]. This interaction can lead to the active efflux of this compound from cancer cells, potentially reducing its intracellular concentration and cytotoxic efficacy.
Q2: Which ABC transporters are most likely involved in resistance to auristatin-based antibody-drug conjugates (ADCs)?
A2: Overexpression of P-glycoprotein (P-gp, encoded by the ABCB1 gene) is a primary mechanism of resistance to ADCs with auristatin payloads[3]. Additionally, increased expression of Multidrug Resistance-Associated Protein 1 (MRP1, encoded by the ABCC1 gene) has been observed in cells resistant to maytansinoid-based ADCs, suggesting it could also play a role in resistance to other ADC payloads[5]. Some pyrrolobenzodiazepine payloads have been shown to be substrates of P-gp, ABCG2, and MRP1[4]. Therefore, it is crucial to consider multiple ABC transporters when investigating resistance to this compound-containing ADCs.
Q3: What are the standard in vitro models to confirm if this compound is a P-gp substrate?
A3: The "gold-standard" in vitro model is the bidirectional permeability assay using polarized cell monolayers, such as MDCK-MDR1 cells (Madin-Darby canine kidney cells transfected with the human MDR1 gene)[6][7]. These cells form tight junctions and overexpress human P-gp, providing a robust system to measure the active transport of a compound from the basolateral to the apical side[6][8]. An efflux ratio significantly greater than 2, which is reduced in the presence of a known P-gp inhibitor, indicates that the compound is a P-gp substrate[9].
Q4: How can I measure the interaction of this compound with ABC transporters other than P-gp?
A4: To investigate interactions with other ABC transporters like MRP1 (ABCC1) or ABCG2 (BCRP), you can use cell lines specifically overexpressing these transporters (e.g., HEK293-MRP1 or HEK293-ABCG2)[3]. The experimental approaches are similar to those for P-gp and include bidirectional permeability assays, cytotoxicity assays in the presence and absence of specific inhibitors, and ATPase activity assays[10][11][12].
Q5: What are the key parameters to calculate in a bidirectional permeability assay?
A5: The key parameters are the apparent permeability coefficient (Papp) for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, and the efflux ratio (ER)[13].
-
Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.
-
Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)[13].
Troubleshooting Guides
Issue 1: High variability in Papp values between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell monolayer integrity. | Action: Always measure the transepithelial electrical resistance (TEER) of the cell monolayer before each experiment. Only use monolayers with TEER values above a validated threshold (e.g., >600 Ohms/cm² for MDCK-MDR1 cells)[13]. |
| Variability in cell passage number. | Action: Use cells within a consistent and validated range of passage numbers, as transporter expression levels can change with excessive passaging. |
| Inconsistent incubation times or temperatures. | Action: Ensure precise timing and maintain a constant temperature (typically 37°C) throughout the incubation period. Use a calibrated incubator and water bath. |
| Issues with compound solubility or stability. | Action: Verify the solubility of this compound in the assay buffer. Check for compound degradation over the time course of the experiment using analytical methods like LC-MS. |
Issue 2: Efflux ratio is low (<2), but I suspect this compound is a P-gp substrate.
| Potential Cause | Troubleshooting Step |
| Low passive permeability of this compound. | Action: If a compound has very low passive permeability, it may not efficiently enter the cell to be effluxed, leading to a false-negative result in monolayer assays[9]. Consider using an alternative assay system, such as inside-out membrane vesicles expressing P-gp, which bypasses the need for passive diffusion across the basolateral membrane[7]. |
| Sub-optimal concentration of this compound. | Action: The concentration of the test compound can affect transport kinetics. Perform the assay using a range of this compound concentrations to determine if the efflux is saturable. |
| Insufficient P-gp expression in the cell line. | Action: Confirm the expression and activity of P-gp in your cell line using a known fluorescent P-gp substrate (e.g., Rhodamine 123) and a potent inhibitor (e.g., verapamil or cyclosporin A). |
Issue 3: My positive control P-gp inhibitor (e.g., verapamil) is not reducing the efflux ratio.
| Potential Cause | Troubleshooting Step |
| Insufficient concentration of the inhibitor. | Action: Ensure the inhibitor concentration is sufficient to achieve maximal inhibition. For verapamil, a final concentration of 100 µM is often used[14]. Determine the IC50 of the inhibitor in your specific assay system. |
| Degraded inhibitor stock solution. | Action: Prepare fresh inhibitor stock solutions and store them appropriately (e.g., aliquoted at -20°C). Avoid repeated freeze-thaw cycles[14]. |
| Another transporter is responsible for the efflux. | Action: If the efflux is not inhibited by a specific P-gp inhibitor, it's possible that another ABC transporter, for which the inhibitor is not effective, is involved. Test other specific inhibitors for transporters like MRP1 or ABCG2 if your cell line expresses them. |
Data Presentation
Table 1: Interaction of Auristatin Payloads and other ADC Payloads with ABC Transporters
| Payload Class | Specific Payload | ABC Transporter Substrate | Reference(s) |
| Auristatin | This compound | P-gp (ABCB1) | [1][2] |
| Auristatin | Monomethyl auristatin E (MMAE) | Strong P-gp (ABCB1) | [3][4] |
| Maytansinoid | DM1 | P-gp (ABCB1) | [4] |
| Maytansinoid | DM4 | P-gp (ABCB1) | [4] |
| Calicheamicin | Calicheamicin gamma1 | P-gp (ABCB1) | [4] |
| Pyrrolobenzodiazepine | SJG136, SGD-1882, SG2057, SG3199 | P-gp (ABCB1), ABCG2, MRP1 (ABCC1) | [3][4] |
| Camptothecin | SN-38 | ABCG2 | [3] |
Experimental Protocols
Protocol 1: MDCK-MDR1 Bidirectional Permeability Assay
This protocol is designed to determine if this compound is a substrate of P-gp.
1. Cell Culture and Seeding:
- Culture MDCK-MDR1 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
- Seed the cells onto a filter in a transwell insert plate (e.g., 24-well plate) at a density of approximately 18,000 cells/well[13].
- Culture for 3-5 days to allow for the formation of a confluent, polarized monolayer[6][13].
2. Monolayer Integrity Check:
- Before the transport study, measure the TEER of the cell monolayers. Ensure values are above the predetermined threshold (e.g., >600 Ohms/cm²)[13].
3. Transport Experiment:
- Prepare a working solution of this compound (e.g., 10 µM) in transport buffer (e.g., HBSS with 2.5% HEPES, pH 7.4)[13]. For inhibition control groups, add a known P-gp inhibitor (e.g., 10 µM cyclosporin A)[7].
- For A→B transport: Add the this compound working solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber[13].
- For B→A transport: Add the this compound working solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber[13].
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a defined period (e.g., 90 minutes)[13].
- At the end of the incubation, collect samples from both the donor and receiver chambers.
4. Sample Analysis:
- Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
5. Data Analysis:
- Calculate the Papp values for both A→B and B→A directions.
- Calculate the efflux ratio (ER) = Papp(B→A) / Papp(A→B).
- Interpretation: An ER > 2, which is significantly reduced in the presence of the P-gp inhibitor, confirms that this compound is a P-gp substrate[9].
Protocol 2: ABC Transporter ATPase Activity Assay
This protocol measures the interaction of this compound with an ABC transporter by quantifying ATP hydrolysis.
1. Reagents and Materials:
- Membrane vesicles from cells overexpressing a specific ABC transporter (e.g., P-gp, MRP1, or ABCG2).
- This compound stock solution.
- ATP solution.
- Assay buffer.
- Reagents for detecting inorganic phosphate (Pi), such as a molybdate-based colorimetric reagent[15].
- Positive control substrate and inhibitor for the specific transporter.
2. Assay Procedure:
- Pre-incubate the membrane vesicles with various concentrations of this compound or control compounds in the assay buffer at 37°C.
- Initiate the reaction by adding ATP.
- Incubate for a specific time (e.g., 20-60 minutes) at 37°C to allow for ATP hydrolysis[15].
- Stop the reaction (e.g., by adding a stopping reagent like sodium dodecyl sulfate).
- Add the colorimetric reagent to detect the amount of inorganic phosphate released.
3. Data Analysis:
- Measure the absorbance at the appropriate wavelength (e.g., 630-850 nm) using a microplate reader[12].
- Subtract the background ATPase activity (measured in the absence of the test compound) to determine the this compound-stimulated ATPase activity.
- Interpretation: A concentration-dependent increase in ATPase activity suggests that this compound is a substrate that is transported by the ABC transporter. A decrease in the basal or substrate-stimulated ATPase activity suggests that this compound may be an inhibitor.
Protocol 3: Intracellular Accumulation Assay using Flow Cytometry
This protocol assesses the effect of ABC transporters on the net intracellular concentration of a fluorescent substrate in the presence of this compound.
1. Cell Preparation:
- Use a cell line that overexpresses the ABC transporter of interest and a parental control cell line with low expression.
- Harvest the cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in assay buffer.
2. Incubation:
- Aliquot the cell suspension into flow cytometry tubes.
- Treat the cells with different concentrations of this compound, a known inhibitor (positive control), or vehicle (negative control).
- Add a fluorescent substrate of the transporter (e.g., Rhodamine 123 for P-gp).
- Incubate the cells at 37°C for 30-60 minutes, protected from light.
3. Sample Analysis:
- After incubation, wash the cells with ice-cold PBS to stop the efflux.
- Resuspend the cells in fresh cold buffer.
- Analyze the intracellular fluorescence of the cell population using a flow cytometer.
4. Data Analysis:
- Calculate the mean fluorescence intensity (MFI) for each condition.
- Compare the MFI of cells treated with this compound to the vehicle control.
- Interpretation: An increase in the intracellular accumulation of the fluorescent substrate in the presence of this compound suggests that this compound competes for the same efflux transporter, thereby acting as an inhibitor or a competitive substrate.
Visualizations
Caption: Workflow for the MDCK-MDR1 Bidirectional Permeability Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification of antibody-drug conjugate payloads which are substrates of ATP-binding cassette drug efflux transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 7. P-gp Substrate Identification | Evotec [evotec.com]
- 8. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Mitigating False Negatives in P-gp & BCRP Substrate Identification - Evotec [evotec.com]
- 10. genomembrane.com [genomembrane.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. content.abcam.com [content.abcam.com]
- 15. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of PF-06380101 and MMAE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two potent auristatin derivatives, PF-06380101 and Monomethyl Auristatin E (MMAE). Both are highly effective microtubule inhibitors used as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. This document summarizes available quantitative data, details common experimental protocols for assessing cytotoxicity, and illustrates their shared mechanism of action.
Overview of this compound and MMAE
This compound (also known as Aur0101) is a synthetic analogue of the natural antineoplastic product Dolastatin 10.[1][2] It is an ultrapotent microtubule inhibitor that has demonstrated excellent potency in tumor cell proliferation assays.[1][2] Similarly, Monomethyl Auristatin E (MMAE) is a synthetic antineoplastic agent and a potent antimitotic drug derived from dolastatins.[3][4] Due to its high toxicity, MMAE is not used as a standalone drug but is a common payload for ADCs.[3][4]
Both molecules exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[1][4] This disruption of the microtubule network leads to cell cycle arrest and ultimately, apoptosis.
Quantitative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for this compound and MMAE across various cancer cell lines. It is important to note that the experimental conditions, including the specific assay and incubation times, vary between studies, which can influence the observed potency.
| Compound | Cell Line | Assay Type | Incubation Time | Reported Value (IC50/GI50) |
| This compound | BT-474 (Breast Carcinoma) | MTS | 4 days | 0.26 nM |
| MDA-MB-361 (Breast Carcinoma) | MTS | 4 days | 0.19 nM | |
| NCI-N87 (Gastric Carcinoma) | MTS | 4 days | Not specified | |
| MMAE | SKBR3 (Breast Adenocarcinoma) | MTT | 72 hours | 3.27 ± 0.42 nM[5] |
| HEK293 (Human Embryonic Kidney) | MTT | 72 hours | 4.24 ± 0.37 nM[5] | |
| MDA-MB-468 (Breast Adenocarcinoma) | MTT | 72 hours | Inhibition of 62.98% ± 5.03 at 1 µg/ml[6] | |
| MDA-MB-453 (Breast Carcinoma) | MTT | 72 hours | Inhibition of 49.45% ± 2.9 at 1 µg/ml[6] |
Mechanism of Action: Microtubule Inhibition
Both this compound and MMAE share a common mechanism of action as microtubule-depolymerizing agents. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization into microtubules. This disruption of the microtubule dynamics is critical for several cellular processes, most notably mitotic spindle formation during cell division. The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase, which subsequently triggers the apoptotic cell death pathway.
References
A Comparative Guide to ADC Payloads: PF-06380101 vs. MMAF
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. Among the diverse array of payloads, auristatins have emerged as a prominent class of microtubule inhibitors. This guide provides a detailed, data-driven comparison of two key auristatin derivatives: the well-established monomethyl auristatin F (MMAF) and the novel analogue, PF-06380101.
Executive Summary
Both this compound and MMAF are potent antimitotic agents that function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] They are employed as payloads in ADCs to target and eliminate cancer cells. The primary distinction lies in their chemical structures, which influences their membrane permeability, bystander killing effect, and overall therapeutic index. MMAF is characterized by a charged C-terminal phenylalanine, rendering it less permeable to cell membranes and limiting its ability to kill neighboring antigen-negative cells (a phenomenon known as the bystander effect).[3][][5] In contrast, this compound, a newer dolastatin 10 analogue, was designed with N-terminal modifications to yield a distinct absorption, distribution, metabolism, and excretion (ADME) profile.[2][6][7] While direct head-to-head clinical data is limited, preclinical and early clinical findings suggest potential differences in their potency and safety profiles.
Mechanism of Action: Microtubule Disruption
Both this compound and MMAF share a fundamental mechanism of action. As auristatin derivatives, they bind to tubulin, the protein subunit of microtubules. This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1][8]
Performance and Properties: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and MMAF as ADC payloads. It is important to note that direct comparisons are challenging due to the use of different antibodies, linkers, and experimental systems across studies.
Table 1: In Vitro Cytotoxicity
| Payload | Cell Line | Target Antigen | IC50 (nM) | Reference |
| MMAF | Karpas 299 (Anaplastic Large Cell Lymphoma) | CD30 | 119 | [9] |
| H3396 (Breast Carcinoma) | - | 105 | [9] | |
| 786-O (Renal Cell Carcinoma) | - | 257 | [9] | |
| Caki-1 (Renal Cell Carcinoma) | - | 200 | [9] | |
| This compound | BT474, MDA-MB-361-DYT2, N87 | HER2, Trop-2 | ~0.2 (GI50) | [10] |
Table 2: In Vivo Efficacy and Toxicity
| Payload | ADC | Animal Model | Maximum Tolerated Dose (MTD) | Antitumor Activity | Reference |
| MMAF | cAC10-L1-MMAF | Mice | 50 mg/kg | Cures and regressions of established xenografts | [11] |
| cAC10-L1-MMAF | Rats | 15 mg/kg | - | [11] | |
| cAC10-L4-MMAF | Mice | >150 mg/kg | Equally potent to cAC10-L1-MMAF | [12] | |
| cAC10-L4-MMAF | Rats | 90 mg/kg | - | [11] | |
| This compound | PF-06664178 (anti-Trop-2) | Human (Phase 1) | Doses of 3.6, 4.2, and 4.8 mg/kg were intolerable | Stable disease in 11/31 patients | [13] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Property | This compound | MMAF | Reference |
| Cell Permeability | Data not available for direct comparison, but designed for differential ADME properties. | Low, due to charged C-terminal phenylalanine. | [2][3] |
| Bystander Effect | Data not available for direct comparison. | Limited to none. | [3][][5] |
| Systemic Clearance (in rats) | 70 mL/min/kg | High clearance, 0% bioavailability. | [2][14] |
| Terminal Half-life (in rats) | ~6 hours | Data not available for direct comparison. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate tumor cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the corresponding wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Efficacy Study in Xenograft Models
These studies assess the antitumor activity of ADCs in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatments, typically via intravenous injection.
-
Monitoring: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study endpoint may be a predetermined time point, a specific tumor volume, or when signs of morbidity are observed. The primary outcome is typically tumor growth inhibition or regression.
Discussion and Future Directions
The choice between this compound and MMAF as an ADC payload will depend on the specific therapeutic context.
MMAF 's limited cell permeability and lack of a significant bystander effect make it a suitable candidate for treating hematological malignancies or solid tumors with homogeneous antigen expression.[3][] The reduced bystander killing can potentially lead to a better safety profile by minimizing damage to surrounding healthy tissues.[15] The development of different linker technologies, such as non-cleavable linkers, has been shown to significantly improve the maximum tolerated dose of MMAF-based ADCs in preclinical models, further enhancing their therapeutic window.[1][12]
This compound represents a next-generation auristatin with engineered ADME properties.[2][6] While comprehensive comparative data is still emerging, the high in vitro potency suggested by early data indicates its potential for highly effective tumor cell killing.[10] The intolerable doses observed in the phase 1 trial of PF-06664178, an ADC carrying this compound, highlight the need for careful dose optimization and patient selection.[13] Further investigation is required to fully characterize its bystander effect and to identify the optimal tumor types and linker technologies for this promising payload.
References
- 1. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | TargetMol [targetmol.com]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cfmot.de [cfmot.de]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: PF-06380101 vs. Dolastatin 10 in Preclinical Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PF-06380101 and dolastatin 10, two potent microtubule inhibitors with significant interest in oncology research. While both compounds share a common mechanism of action, this document outlines their key differences in potency, supported by available preclinical data. Detailed experimental protocols for the cited assays are also provided to facilitate reproducibility and further investigation.
Executive Summary
This compound, a synthetic auristatin analog of dolastatin 10, and its natural predecessor, dolastatin 10, are highly potent antimitotic agents that inhibit tubulin polymerization. This action leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. While both molecules exhibit cytotoxicity in the nanomolar to picomolar range, available data suggests variations in their potency across different cancer cell lines. This guide consolidates in vitro efficacy data, details the underlying molecular mechanisms, and provides standardized protocols for key experimental assays.
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro antiproliferative activity of this compound and dolastatin 10 against various human cancer cell lines. It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited. The GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values are presented as reported in the respective literature.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (nM) |
| BT-474 | Breast Carcinoma | 0.26 |
| MDA-MB-361 | Breast Carcinoma | 0.19 |
| NCI-N87 | Gastric Carcinoma | 0.23 |
Table 2: In Vitro Antiproliferative Activity of Dolastatin 10 [1][2][3]
| Cell Line | Cancer Type | IC50 (nM) |
| L1210 | Murine Leukemia | 0.03 - 0.5[1][2][3] |
| NCI-H69 | Small Cell Lung Cancer | 0.059[1][2] |
| DU-145 | Prostate Cancer | 0.5[1][2] |
| HT-29 | Colon Adenocarcinoma | 0.06[2] |
| MCF7 | Breast Adenocarcinoma | 0.03[2] |
Mechanism of Action and Signaling Pathways
Both this compound and dolastatin 10 exert their cytotoxic effects by disrupting microtubule dynamics. They bind to tubulin, the fundamental protein subunit of microtubules, and inhibit its polymerization into microtubules. This interference with the microtubule network is critical during mitosis, as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately triggering apoptosis.
Dolastatin 10 Signaling:
Dolastatin 10's induction of apoptosis is, in part, mediated through the modulation of the Bcl-2 family of proteins. Studies have shown that dolastatin 10 can induce the phosphorylation of the anti-apoptotic protein Bcl-2.[4][5][6] This phosphorylation is thought to inactivate Bcl-2, thereby promoting the apoptotic cascade. The process involves the activation of caspases, key executioner proteins in apoptosis.
Dolastatin 10 Mechanism of Action
This compound Signaling:
As a close analog of dolastatin 10, this compound is understood to follow a similar primary mechanism of action involving tubulin polymerization inhibition and subsequent G2/M arrest and apoptosis.[6] While detailed studies on its specific downstream signaling pathways are less extensively published than for dolastatin 10, it is presumed to engage similar apoptotic machinery.
This compound Mechanism of Action
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and dolastatin 10.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of compounds on adherent cancer cell lines.
Workflow:
MTT Assay Workflow
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or dolastatin 10 in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 values using a suitable software.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.
Methodology:
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol). Prepare various concentrations of this compound or dolastatin 10.
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution to each well. Add the test compounds or vehicle control.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the rate of polymerization and the percentage of inhibition for each compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with microtubule inhibitors.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or dolastatin 10 for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bcl-2 and p53 oncoproteins can be modulated by bryostatin 1 and dolastatins in human diffuse large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of dolastatin 10 against small-cell lung cancer in vitro and in vivo: induction of apoptosis and bcl-2 modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Potency of PF-06380101: A Comparative Analysis of Microtubule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
PF-06380101 is a potent synthetic analogue of the natural antimitotic agent dolastatin 10.[1][2] As a member of the auristatin family of peptide toxins, it exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[3][4] This guide provides a comparative analysis of the potency of this compound against other microtubule-destabilizing agents, supported by experimental data and detailed methodologies.
Potency Comparison of Microtubule Inhibitors
The inhibitory concentration 50 (IC50) and growth inhibition 50 (GI50) values are key metrics for assessing the potency of a compound. The following table summarizes the available data for this compound and other well-characterized microtubule inhibitors. Lower values indicate higher potency.
| Compound Class | Compound | Target/Assay | IC50 / GI50 | Cell Line(s) |
| Auristatin Analogue | This compound | Cell Proliferation (GI50) | 0.26 nM | BT-474 (Human breast carcinoma) |
| Cell Proliferation (GI50) | 0.19 nM | MDA-MB-361 (Human breast carcinoma) | ||
| Cell Proliferation (GI50) | 0.31 nM | NCI-N87 (Human gastric carcinoma) | ||
| Auristatin | Monomethyl Auristatin E (MMAE) | Tubulin Polymerization (IC50) | ~2-4 nM | Cell-free |
| Cell Proliferation (IC50) | 0.97 - 1.16 nM | BxPC-3, PSN-1, Capan-1, Panc-1 (Human pancreatic cancer)[5] | ||
| Monomethyl Auristatin F (MMAF) | Tubulin Polymerization (IC50) | Potent inhibitor | Cell-free[3][6] | |
| Cell Proliferation (IC50) | 105 - 257 nM | Karpas 299, H3396, 786-O, Caki-1[7] | ||
| Dolastatin | Dolastatin 10 | Tubulin Polymerization (IC50) | 1.2 µM | Purified tubulin[1][8] |
| Cell Proliferation (IC50) | 0.5 nM | L1210 (Murine leukemia)[1][8] | ||
| Vinca Alkaloid | Vinblastine | Tubulin Polymerization (IC50) | 1.5 µM | Purified tubulin[1][8] |
| Tubulin Polymerization (IC50) | 0.54 µM | Purified tubulin[9][10] | ||
| Vinorelbine | Tubulin Polymerization (IC50) | 0.80 µM | Purified tubulin[9][10] | |
| Vinflunine | Tubulin Polymerization (IC50) | 1.2 µM | Purified tubulin[9][10] |
Note: Direct IC50 values for this compound on tubulin polymerization are not publicly available. However, its low nanomolar GI50 values in cancer cell lines strongly suggest potent inhibition of its primary target.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound, like other auristatins and vinca alkaloids, targets the tubulin protein, the fundamental building block of microtubules. By binding to tubulin dimers, these agents prevent their polymerization into microtubules. This disruption of microtubule dynamics has profound consequences for the cell, particularly during mitosis.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MMAF | Microtubule Associated | TargetMol [targetmol.com]
- 8. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Quantitative Analysis of PF-06380101 in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of PF-06380101, a potent auristatin payload utilized in antibody-drug conjugates (ADCs), in biological samples. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate bioanalytical strategy.
Overview of Analytical Strategies
The bioanalysis of ADCs and their components is complex, requiring assays to measure the total antibody, the conjugated ADC, and the unconjugated (free) payload. The quantification of free this compound is critical for understanding the pharmacokinetic (PK) profile, safety, and efficacy of the ADC, as the free payload is responsible for off-target toxicities.[1][2][3][4] The primary methods employed for the quantitative analysis of this compound and its corresponding ADCs are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ligand-binding assays (LBAs), such as ELISA.[3][4] Hybrid techniques that combine immunoaffinity capture with LC-MS/MS are also widely used, particularly for the analysis of the total ADC.[2][4][5]
Comparison of Quantitative Methods for this compound (Free Payload)
The most prevalent and sensitive method for the direct quantification of unconjugated this compound in biological matrices is LC-MS/MS.[3][6][7] This technique offers high specificity and sensitivity, which is crucial due to the low systemic concentrations of the released payload.[4]
Table 1: Performance Comparison of LC-MS/MS Methods for Free this compound Quantification
| Parameter | Method 1: UPLC-MS/MS[7] | Method 2: LC-MS/MS for Aur0101 (this compound) from PYX-201[6][8] |
| Analyte | Unconjugated Aur0101 (this compound) | Free Aur0101 (this compound) |
| Matrix | Serum | Human Plasma |
| Lower Limit of Quantitation (LLOQ) | 0.015 ng/mL | 25.0 pg/mL (0.025 ng/mL) |
| Linear Range | Not Specified | 25.0 to 12,500 pg/mL |
| Intra-assay Precision (%CV) | Not Specified | ≤ 6.2% |
| Inter-assay Precision (%CV) | Not Specified | ≤ 6.1% |
| Intra-assay Accuracy (%RE) | Not Specified | -4.3% to 14.3% |
| Inter-assay Accuracy (%RE) | Not Specified | -0.2% to 9.5% |
| Sample Volume | Not Specified | 25 µL |
Comparison of Methods for ADC and Total Antibody Quantification
To provide a complete pharmacokinetic picture, the ADC and total antibody concentrations are also measured. These are typically analyzed using LBAs or hybrid immunoaffinity LC-MS/MS methods.
Table 2: Performance Comparison of Methods for ADC and Total Antibody Quantification
| Parameter | Method 1: ECL Assay for ADC (PF-06664178)[7] | Method 2: ECL Assay for Total Antibody[7] | Method 3: Hybrid Immunoaffinity LC-MS/MS for ADC (PYX-201)[5] |
| Analyte | PF-06664178 ADC | Total Antibody | Total ADC (PYX-201) |
| Matrix | Serum | Serum | Human Plasma |
| Lower Limit of Quantitation (LLOQ) | 10.0 ng/mL | 100 ng/mL | 0.0250 µg/mL (25 ng/mL) |
| Linear Range | Not Specified | Not Specified | 0.0250 to 25.0 µg/mL |
| Inter-assay Precision (%CV) | Not Specified | Not Specified | <5.8% |
| Overall Accuracy (%RE) | Not Specified | Not Specified | -3.8% to -0.1% |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS for Quantification of Free this compound in Human Plasma
This protocol is based on the validated method for the quantification of free Aur0101 (this compound) from the ADC PYX-201.[6][8]
1. Sample Preparation (Solid Liquid Extraction - SLE)
-
Spike 25 µL of human plasma with the deuterated internal standard (Aur0101-d8).
-
Perform a solid-liquid extraction to isolate the analyte and internal standard.
2. Chromatographic Separation
-
Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm, 130 Å).[8]
-
Mobile Phase: A gradient of two solvents, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.[9]
-
Injection Volume: 10 µL.[9]
3. Mass Spectrometric Detection
-
Instrument: Sciex triple quadrupole mass spectrometer API 6500+.[6]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Protocol 2: Hybrid Immunoaffinity LC-MS/MS for Total ADC Quantification
This protocol is based on the method for quantifying the total ADC PYX-201.[5]
1. Immunoaffinity Capture
-
Enrich PYX-201 from human plasma samples using MABSelect beads coated with Protein A.
2. On-bead Proteolysis
-
Subject the bound proteins to "on-bead" proteolysis with papain to release the payload Aur0101.
3. Sample Processing
-
Add the stable isotope-labeled internal standard (SIL-IS) Aur0101-d8.
4. LC-MS/MS Analysis
-
Quantify the released Aur0101 as a surrogate for the total ADC concentration using a UPLC C18 column coupled with tandem mass spectrometry.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Workflow for Free this compound Quantification.
Caption: Workflow for Total ADC Quantification.
Conclusion
The quantitative analysis of this compound in biological samples is a critical component of ADC drug development. For the free payload, LC-MS/MS provides the necessary sensitivity and specificity for accurate pharmacokinetic and safety assessments. For the total ADC and antibody, a combination of LBAs and hybrid immunoaffinity LC-MS/MS methods offers a comprehensive understanding of the drug's behavior in vivo. The choice of method will depend on the specific analyte of interest and the stage of drug development. The data and protocols presented in this guide offer a solid foundation for establishing robust and reliable bioanalytical assays for this compound and related ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Mass Spectrometry Methods for PF-06380101 ADC Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry (MS) methods for the characterization of antibody-drug conjugates (ADCs) featuring the microtubule inhibitor PF-06380101. As a potent auristatin analogue, the precise characterization of ADCs containing this compound is critical for ensuring their efficacy and safety.[1][2][3][4][5] This document outlines key MS-based analytical techniques, presenting their methodologies, comparative performance data, and visual workflows to aid in the selection of the most appropriate characterization strategy.
Introduction to ADC Characterization
Antibody-drug conjugates are complex biomolecules, and their heterogeneity presents significant analytical challenges.[6][7][8] Key quality attributes that require thorough characterization include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the location of drug conjugation, and the amount of unconjugated antibody.[6][9][10][11][12] Mass spectrometry has become an indispensable tool for in-depth ADC analysis, offering high resolution and accuracy for characterizing this molecular complexity.[6][7][13]
This guide focuses on the application of several leading MS techniques for the analysis of a hypothetical ADC, "mAb-linker-PF-06380101," to provide a practical framework for researchers.
Comparative Analysis of Mass Spectrometry Methods
The selection of an appropriate MS method depends on the specific quality attribute being investigated. The following sections compare the most common techniques: Native Mass Spectrometry, Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS), and Peptide Mapping.
Data Presentation: Quantitative Comparison of MS Methods
The table below summarizes the typical performance of each method for key ADC characterization parameters. The data presented is illustrative and may vary based on the specific ADC, linker chemistry, and instrumentation.
| Parameter | Native MS | HIC-MS | RPLC-MS (Subunit) | Peptide Mapping |
| Average DAR Accuracy | High (<5% deviation)[10] | High (<5% deviation)[14] | High (<5% deviation) | Not suitable for average DAR |
| Drug Load Distribution | Excellent (resolves all DAR species)[10][15] | Good (may have co-elution of species)[16][17] | Good (for light and heavy chains)[18] | Not applicable |
| Sample Throughput | High | Medium | Medium | Low |
| Sample Consumption | Low (µg) | Medium (µg) | Medium (µg) | High (µg) |
| Conjugation Site Analysis | Not applicable | Not applicable | Limited (subunit level) | Excellent (amino acid level)[19][20] |
| Detection of Unconjugated mAb | Yes[9] | Yes | Yes | Not suitable |
| Compatibility with Glycosylation | Tolerant, but can complicate spectra[21] | Tolerant | Requires deglycosylation for clear results | Can identify glycosylation sites |
Key Mass Spectrometry Methods and Experimental Protocols
Native Mass Spectrometry
Native MS analysis of intact ADCs provides a rapid assessment of the average DAR and drug-load distribution under non-denaturing conditions.[10][11][15] This technique preserves the non-covalent interactions within the ADC, offering a snapshot of its heterogeneity.[15]
Experimental Protocol: Native SEC-MS of mAb-linker-PF-06380101
-
Sample Preparation:
-
If necessary, deglycosylate the ADC using an appropriate enzyme (e.g., PNGase F) to simplify the mass spectrum.[22]
-
Buffer exchange the ADC sample into a volatile, MS-compatible buffer such as 100 mM ammonium acetate.
-
-
Chromatography:
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Positive ion electrospray ionization (ESI) under native conditions (gentle source conditions).
-
Mass Range: m/z 2000-8000.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass for each DAR species. Calculate the average DAR based on the relative abundance of each species.
-
Workflow Diagram: Native SEC-MS
Caption: Workflow for Native SEC-MS analysis of an ADC.
Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated this compound molecules.[16][17] While traditionally coupled with UV detection, recent advances have enabled online HIC-MS, providing mass confirmation for each eluting peak.[12][16][17]
Experimental Protocol: Online Native HIC-MS of mAb-linker-PF-06380101
-
Sample Preparation:
-
Dilute the ADC sample in the HIC mobile phase A.
-
-
Chromatography:
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt concentration (e.g., 1.5 M ammonium tartrate in water).[16]
-
Mobile Phase B: Low salt concentration (e.g., water or a low concentration of an MS-compatible buffer).
-
Gradient: A decreasing salt gradient to elute species with increasing hydrophobicity (higher DAR).
-
Online Desalting: Incorporate an online desalting step (e.g., using a short SEC column) between the HIC column and the mass spectrometer to remove non-volatile salts.[12][16]
-
-
Mass Spectrometry:
-
Instrument: High-resolution mass spectrometer (Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion ESI.
-
Data Analysis: Correlate the chromatographic peaks with the mass spectra to identify the DAR species in each peak and calculate the average DAR from the peak areas.
-
Workflow Diagram: Online HIC-MS
Caption: Workflow for online native HIC-MS analysis of an ADC.
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)
RPLC-MS is typically performed at the subunit level after reduction of the ADC's interchain disulfide bonds. This "middle-down" approach separates the light and heavy chains, allowing for the determination of drug load on each chain.[18]
Experimental Protocol: RPLC-MS of Reduced mAb-linker-PF-06380101
-
Sample Preparation:
-
Reduce the ADC sample using a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.
-
Deglycosylation prior to reduction can simplify the heavy chain spectrum.
-
-
Chromatography:
-
Column: A reversed-phase column with a wide pore size suitable for large proteins (e.g., Agilent PLRP-S).[23]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: An increasing organic gradient to elute the subunits.
-
-
Mass Spectrometry:
-
Instrument: High-resolution mass spectrometer (Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion ESI under denaturing conditions.
-
Data Analysis: Deconvolute the mass spectra for the light and heavy chain peaks to determine the number of this compound molecules conjugated to each.
-
Workflow Diagram: RPLC-MS (Subunit)
Caption: Workflow for RPLC-MS analysis of a reduced ADC.
Peptide Mapping
Peptide mapping provides the most detailed information about the specific sites of conjugation.[19][20][24] The ADC is digested into smaller peptides, which are then analyzed by LC-MS/MS to identify the peptides carrying the this compound payload.[19][20][24]
Experimental Protocol: Peptide Mapping of mAb-linker-PF-06380101
-
Sample Preparation:
-
Denature, reduce, and alkylate the ADC.
-
Digest the ADC with a protease such as trypsin. Due to the hydrophobicity of the drug, optimizing the digestion protocol is crucial to ensure complete digestion and prevent precipitation of drug-conjugated peptides.[20]
-
-
Chromatography:
-
Column: A reversed-phase column suitable for peptide separations (e.g., Waters XSelect Premier Peptide CSH).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient of increasing organic solvent to separate the complex peptide mixture.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire MS/MS spectra of the eluting peptides.
-
Data Analysis: Use specialized software to search the MS/MS data against the antibody sequence to identify peptides and locate the modification corresponding to the mass of the linker-PF-06380101.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 6. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 7. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. adcreview.com [adcreview.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. lcms.cz [lcms.cz]
- 15. waters.com [waters.com]
- 16. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Characterization of antibody drug conjugate positional isomers at cysteine residues by peptide mapping LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Native size-exclusion chromatography-mass spectrometry: suitability for antibody–drug conjugate drug-to-antibody ratio quantitation across a range of chemotypes and drug-loading levels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. researchportal.vub.be [researchportal.vub.be]
A Comparative Guide to Auristatin Analogues in Antibody-Drug Conjugates
Auristatins are highly potent synthetic analogues of dolastatin 10, a natural antimitotic agent isolated from the sea hare Dolabella auricularia.[1] Due to their sub-nanomolar potency, they are too toxic to be used as standalone chemotherapeutic agents.[2] However, when attached to a monoclonal antibody as a payload in an antibody-drug conjugate (ADC), they can be targeted specifically to cancer cells, creating a powerful therapeutic strategy.[1]
The two most widely utilized auristatin analogues in clinical and preclinical development are Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).[1][3] Both function by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[1][4][5] Despite this shared mechanism, key structural differences between them lead to distinct physicochemical and biological properties, influencing their efficacy, bystander killing potential, and overall therapeutic application.[6][7]
This guide provides a detailed comparison of MMAE and MMAF, summarizing key performance data and providing standardized protocols for their evaluation.
General Mechanism of Action of Auristatin-Based ADCs
The therapeutic effect of an auristatin-based ADC is a multi-step process. The ADC first circulates in the bloodstream and binds to a specific antigen on the surface of a tumor cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis.[2] Inside the cell, the complex is trafficked to the lysosome, where the linker connecting the antibody and the auristatin payload is cleaved by proteases like cathepsin B.[1] Once liberated, the auristatin payload can bind to tubulin, disrupting microtubule dynamics, causing cell cycle arrest, and triggering apoptosis.[3]
Comparative Analysis: MMAE vs. MMAF
The primary distinction between MMAE and MMAF lies in their C-terminal amino acid. MMAF is capped with a charged phenylalanine residue, while MMAE has an uncharged norephedrine moiety.[1][3] This single modification profoundly impacts their ability to cross cell membranes.
-
Monomethyl Auristatin E (MMAE): Being relatively hydrophobic and uncharged, MMAE is membrane permeable.[6] After it is released inside a target cancer cell, it can diffuse out and kill adjacent, antigen-negative tumor cells. This phenomenon is known as the "bystander effect."[8][9] This property is particularly advantageous for treating tumors with heterogeneous antigen expression.[9]
-
Monomethyl Auristatin F (MMAF): The C-terminal carboxyl group on MMAF's phenylalanine makes the molecule charged and significantly less permeable to cell membranes.[1][6] As a result, its cytotoxic activity is largely confined to the antigen-positive cell it was delivered to, and it does not produce a significant bystander effect.[6][10]
Data Presentation: Performance Comparison
The differences in membrane permeability and bystander effect translate to different performance profiles in preclinical models.
Table 1: Comparative In Vitro Cytotoxicity of Auristatin ADCs This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for ADCs conjugated with MMAE or MMAF against various cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Cell Line | Target Antigen | ADC Payload | IC₅₀ (pmol/L) | Reference |
| LNCaP-LN3 | PSMA | MMAE | 22 | [11][12] |
| C4-2 | PSMA | MMAE | 14 | [11][12] |
| CWR22rv1 | PSMA | MMAE | 804 | [11][12] |
| PC3 | PSMA (Negative) | MMAE | >30,000 | [11][12] |
| Karpas 299 | CD30 | MMAE | ~1,000 | [6][13] |
| Karpas 299 | CD30 | MMAF | ~4,000 | [6][13] |
Note: Data is compiled from studies using different antibodies and cell lines; direct comparison should be made with caution. The potency of an ADC is highly dependent on target antigen expression levels.[11]
Table 2: Comparative In Vivo Antitumor Activity This table highlights results from xenograft models, demonstrating the antitumor efficacy of MMAE- and MMAF-based ADCs.
| Xenograft Model | ADC | Dosage | Outcome | Key Finding | Reference |
| CD30+ / CD30- Admixed Tumor | cAC10-vcMMAE | 3 mg/kg | Complete tumor remission | MMAE eradicates both antigen-positive and antigen-negative cells via bystander killing. | [6][10] |
| CD30+ / CD30- Admixed Tumor | cAC10-vcMMAF | 3 mg/kg | Only transient tumor growth inhibition | MMAF eliminated most CD30+ cells but CD30- cells remained, demonstrating a lack of bystander effect. | [6][10] |
| A549 Lung Cancer | Erbitux-vc-PAB-MMAE | N/A | Effective tumor growth inhibition | ADC was delivered to tumor tissues and inhibited tumor growth by promoting apoptosis. | [4] |
| Docetaxel-Refractory Prostate Cancer | PSMA ADC (MMAE) | N/A | High in vivo activity, tumor progression halted | PSMA ADC with MMAE is effective against chemo-refractory tumors. | [12] |
Experimental Protocols
Accurate evaluation of auristatin ADCs requires robust and standardized assays. The following are detailed methodologies for key experiments.
Protocol 1: In Vitro Cytotoxicity (Monoculture MTT Assay)
This protocol determines the IC₅₀ value of an ADC on a specific cancer cell line.[14] The MTT assay measures cell metabolic activity as an indicator of cell viability.[15]
Materials:
-
96-well cell culture plates
-
Target cancer cell line
-
Complete cell culture medium
-
ADC constructs (and controls like non-targeting ADC, free payload)
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (absorbance at 490-570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C with 5% CO₂.[16]
-
ADC Treatment: Prepare serial dilutions of the ADC. Remove the old medium from the wells and add 100 µL of the ADC dilutions. Include wells for untreated controls and blank medium controls.[16]
-
Incubation: Incubate the plate for 72-120 hours at 37°C. The duration should be sufficient for the payload to induce cell death.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.[16]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of ADC concentration and fit a dose-response curve to calculate the IC₅₀ value.[11]
Protocol 2: In Vitro Bystander Effect (Co-culture Assay)
This assay evaluates the ability of a membrane-permeable payload like MMAE to kill adjacent antigen-negative cells.[15]
Materials:
-
Antigen-positive (Ag+) cancer cell line.
-
Antigen-negative (Ag-) cancer cell line, transfected to express a fluorescent protein (e.g., GFP) for identification.[15][17]
-
96-well plates (black, clear bottom for fluorescence reading).
-
ADC constructs.
-
Fluorescence plate reader or imaging system.
Procedure:
-
Cell Seeding: Co-seed the Ag+ and Ag- cells in the same wells of a 96-well plate. A typical ratio is 1:1, but this can be varied. Include control wells with only Ag- cells.[15][18]
-
ADC Treatment: After allowing cells to adhere overnight, treat the wells with serial dilutions of the ADC. The concentration range should be chosen based on prior monoculture assays: ideally, concentrations that are highly cytotoxic to Ag+ cells but have low direct toxicity to Ag- cells.[15]
-
Incubation: Incubate the plate for 96-144 hours. A longer incubation is often needed to observe the bystander effect.[16]
-
Data Acquisition: Measure the viability of the Ag- (GFP-expressing) cells by reading the fluorescence intensity.
-
Analysis: Compare the viability of Ag- cells in the co-culture system to their viability in the Ag- monoculture control at the same ADC concentration. A statistically significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[15]
Preclinical Evaluation Workflow
The development and validation of a novel auristatin-based ADC follows a logical progression of experiments, from initial in vitro characterization to in vivo efficacy studies.
Conclusion
The choice between MMAE and MMAF as an ADC payload is a critical strategic decision in drug development.
-
MMAE is the preferred payload when targeting tumors with heterogeneous or low antigen expression, as its potent bystander effect can eliminate surrounding, non-targeted cancer cells.
-
MMAF , with its confined cytotoxic activity, may offer a better safety profile by minimizing damage to healthy neighboring tissues.[9] It is most suitable for tumors with uniform high antigen expression or for hematological malignancies where cancer cells are less clustered.
Ultimately, the selection must be guided by the specific tumor biology, the antigen target characteristics, and the desired therapeutic window. The experimental protocols and comparative data provided here serve as a foundational guide for researchers to make informed decisions in the design and evaluation of next-generation auristatin-based ADCs.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
Preclinical Efficacy of PF-06380101 ADC: A Comparative Analysis of Cofetuzumab Pelidotin (PF-06647020)
For Immediate Release
This guide provides a detailed preclinical comparison of the antibody-drug conjugate (ADC) cofetuzumab pelidotin (PF-06647020), which utilizes the potent auristatin microtubule inhibitor PF-06380101 (also known as Aur0101) as its cytotoxic payload. Developed to target Protein Tyrosine Kinase 7 (PTK7), a receptor tyrosine kinase implicated in various solid tumors, cofetuzumab pelidotin has demonstrated significant anti-tumor activity in preclinical models.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an objective summary of its performance against other alternatives, supported by experimental data.
Executive Summary
Cofetuzumab pelidotin is a humanized IgG1 anti-PTK7 monoclonal antibody conjugated to this compound via a cleavable maleimidocaproyl-valine-citrulline (mc-vc) linker, with a drug-to-antibody ratio (DAR) of approximately 4.[1][3][4] Preclinical studies highlight its efficacy in inducing sustained tumor regression in patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and ovarian cancer.[5] Notably, its anti-tumor activity has been reported to be greater than that of standard-of-care chemotherapy in these models.[2][5][6] The ADC's mechanism of action involves binding to PTK7, internalization, and subsequent lysosomal release of this compound, leading to microtubule disruption, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.
Comparative Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical efficacy of cofetuzumab pelidotin.
In Vitro Cytotoxicity of Cofetuzumab Pelidotin (PF-06647020)
| Cell Line | Cancer Type | PTK7 Expression | EC50 (ng/mL) | Reference |
| H446 | Small Cell Lung Cancer | Endogenous | 7.6 ± 5.0 | [1] |
| H661 | Small Cell Lung Cancer | Endogenous | 27.5 ± 20.5 | [1] |
| OVCAR3 | Ovarian Cancer | Endogenous | 105 ± 17 | [1] |
In Vivo Anti-Tumor Efficacy of Cofetuzumab Pelidotin in PDX Models
| PDX Model | Cancer Type | Treatment | Dosing Schedule | Outcome | Reference |
| BR22 | Triple-Negative Breast Cancer | Cofetuzumab Pelidotin (3 mg/kg) | Single dose | Mitotic arrest detected | [6] |
| TNBC PDX | Triple-Negative Breast Cancer | Cofetuzumab Pelidotin (3 mg/kg) vs. Control ADC | Twice a week for 4 cycles | 5.5-fold reduction in TIC frequency | [1][7] |
| OV55 | Ovarian Cancer | Cofetuzumab Pelidotin (3 mg/kg) | Twice a week for 4 cycles | Sustained tumor regression (~200 days) | [1] |
| BR22 | Triple-Negative Breast Cancer | Cofetuzumab Pelidotin (3 mg/kg) | Twice a week for 4 cycles | Sustained tumor regression (~200 days) | [1] |
| LU176 | Non-Small Cell Lung Cancer | Cofetuzumab Pelidotin (3 mg/kg) | Twice a week for 4 cycles | Sustained tumor regression (~100 days) | [1] |
| TNBC, NSCLC, Ovarian Cancer PDXs | Various | Cofetuzumab Pelidotin | Not Specified | Outperformed standard-of-care chemotherapy | [2][5][6] |
Mechanism of Action and Signaling Pathways
Cofetuzumab pelidotin's efficacy is rooted in its targeted delivery of the microtubule inhibitor this compound to PTK7-expressing cancer cells. The binding of the ADC to the PTK7 receptor, which is involved in Wnt signaling pathways, triggers its internalization.
Caption: Workflow of Cofetuzumab Pelidotin's mechanism of action.
Upon internalization, the ADC is trafficked to lysosomes, where the acidic environment and proteases cleave the linker, releasing the active this compound payload into the cytoplasm. This compound then binds to tubulin, disrupting microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.
References
- 1. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A PTK7-targeted antibody-drug conjugate reduces tumor-initiating cells and induces sustained tumor regressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody-drug conjugate targeting protein tyrosine kinase 7, a receptor tyrosine kinase-like molecule involved in WNT and vascular endothelial growth factor signaling: effects on cancer stem cells, tumor microenvironment and whole-body homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of Microtubules Sensitizes the DNA Damage-induced Apoptosis Through Inhibiting Nuclear Factor κB (NF-κB) DNA-binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibody-drug conjugate targeting protein tyrosine kinase 7, a receptor tyrosine kinase-like molecule involved in WNT and vascular endothelial growth factor signaling: effects on cancer stem cells, tumor microenvironment and whole-body homeostasis - Katoh - Annals of Translational Medicine [atm.amegroups.org]
A Comparative Analysis of the Therapeutic Index of PF-06380101-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of antibody-drug conjugates (ADCs) utilizing the novel auristatin payload, PF-06380101. The performance of these ADCs is assessed against that of other prominent ADCs targeting the same antigens, with a focus on supporting experimental data from preclinical and clinical studies.
Introduction to this compound
This compound, also known as Aur0101, is a potent synthetic analogue of the natural antimitotic agent dolastatin 10.[1][2] As a microtubule inhibitor, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3] Its high cytotoxicity makes it a suitable payload for ADCs, which are designed to selectively deliver cytotoxic agents to tumor cells, thereby minimizing systemic exposure and associated toxicities.[4] This guide will focus on two investigational ADCs that utilize the this compound payload: PF-06664178, targeting Trophoblast cell surface antigen 2 (Trop-2), and PF-06804103, targeting Human Epidermal Growth Factor Receptor 2 (HER2).
Mechanism of Action of this compound-Based ADCs
The general mechanism of action for a this compound-based ADC involves a multi-step process designed for targeted tumor cell killing.
Caption: General mechanism of action for a this compound-based ADC.
PF-06664178 (Anti-Trop-2-Aur0101) vs. Other Trop-2 ADCs
Trop-2 is a transmembrane glycoprotein that is overexpressed in a wide range of solid tumors and has low expression in normal tissues, making it an attractive target for ADC therapy.[5] PF-06664178 is an ADC composed of a humanized anti-Trop-2 IgG1 antibody conjugated to this compound.[5]
Preclinical and Clinical Efficacy
In preclinical studies, PF-06664178 demonstrated significant antitumor activity in various cancer cell lines, with IC50 values typically below 1 nmol/L.[6] It also showed sustained tumor growth inhibition and regression in patient-derived xenograft (PDX) models of pancreatic, ovarian, breast, and lung cancer at doses between 0.75 to 1.5 mg/kg.[6]
However, a Phase 1 clinical trial (NCT02122146) in patients with advanced solid tumors was terminated early due to excessive toxicity.[6][7] While 11 out of 31 patients (37.9%) achieved stable disease, no partial or complete responses were observed.[7]
Toxicity Profile
The dose-limiting toxicities (DLTs) of PF-06664178 included neutropenia, skin rash, and mucosal inflammation.[6][7] Doses of 3.60 mg/kg and higher were deemed intolerable.[7] The toxicity observed in humans was more severe than what was predicted from preclinical studies in cynomolgus monkeys.[6]
Comparison with Other Trop-2 ADCs
| ADC | Payload | Linker Type | Drug-to-Antibody Ratio (DAR) | Key Efficacy Results (Metastatic Triple-Negative Breast Cancer) | Common Grade ≥3 Adverse Events |
| PF-06664178 | This compound (Auristatin) | Cleavable (vc) | 2 | No objective responses in Phase 1.[7] | Neutropenia, rash, mucosal inflammation.[7] |
| Sacituzumab Govitecan | SN-38 (Topoisomerase I inhibitor) | Cleavable (CL2A) | 7.6 | Median PFS: 5.6 months; Median OS: 12.1 months.[8] | Neutropenia, diarrhea, nausea, fatigue.[8] |
| Datopotamab Deruxtecan | DXd (Topoisomerase I inhibitor) | Cleavable (Peptide) | 4 | ORR: 32% in pre-treated patients.[8] | Stomatitis, nausea, alopecia, fatigue.[8] |
PF-06804103 (Anti-HER2-Aur0101) vs. Other HER2 ADCs
HER2 is a well-established therapeutic target in breast, gastric, and other cancers. PF-06804103 is a site-specific ADC composed of an anti-HER2 antibody conjugated to this compound with a drug-to-antibody ratio of 4.[9][10]
Preclinical and Clinical Efficacy
Preclinical studies demonstrated that PF-06804103 has superior antitumor efficacy compared to Trastuzumab Emtansine (T-DM1) in HER2-expressing breast, gastric, and lung cancer xenograft models, particularly in tumors with low HER2 expression.[9][11] This enhanced potency is attributed to the cell-permeable nature of the released this compound payload, which can induce a "bystander effect" on neighboring tumor cells.[10]
In a Phase 1 clinical trial (NCT03284723), PF-06804103 showed promising antitumor activity.[12][13] In patients with HER2-positive breast cancer receiving the 4.0 mg/kg dose, the objective response rate (ORR) was 47.4%.[12] Responses were also observed in patients with HER2-low breast cancer.[12]
Toxicity Profile
The most common drug-related adverse events of any grade for PF-06804103 were alopecia, fatigue, and neuropathy.[13] Dose-limiting toxicities included arthralgia, neuropathy, myalgia, fatigue, and osteomuscular pain.[13] A significant percentage of patients (47.3%) discontinued treatment due to adverse events.[11]
Comparison with Other HER2 ADCs
| ADC | Payload | Linker Type | Drug-to-Antibody Ratio (DAR) | Key Efficacy Results (Metastatic HER2+ Breast Cancer, pre-treated) | Common Grade ≥3 Adverse Events |
| PF-06804103 | This compound (Auristatin) | Cleavable | 4 | ORR: 47.4% at 4.0 mg/kg.[12] | Neuropathy, arthralgia, myalgia, fatigue.[13] |
| Trastuzumab Emtansine (T-DM1) | DM1 (Maytansinoid) | Non-cleavable | ~3.5 | Median PFS: 9.6 months.[14] | Thrombocytopenia, elevated liver enzymes.[14] |
| Trastuzumab Deruxtecan (T-DXd) | DXd (Topoisomerase I inhibitor) | Cleavable | ~8 | Median PFS: 16.4 months.[14] | Neutropenia, nausea, fatigue, interstitial lung disease.[14] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of an ADC.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Detailed Steps:
-
Cell Seeding: Plate antigen-positive and antigen-negative cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.[15]
-
ADC Treatment: Treat the cells with a range of concentrations of the ADC and incubate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 3-5 days).[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or SDS) to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.[2]
-
Data Analysis: Plot the absorbance against the ADC concentration to determine the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[15]
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a xenograft model to evaluate the in vivo efficacy of an ADC.
Caption: Workflow for an in vivo xenograft tumor model study.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[16]
-
Tumor Growth and Staging: Monitor the mice for tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[16]
-
ADC Administration: Administer the ADC, a control antibody, and a vehicle control to the respective groups, typically via intravenous injection. The dosing schedule can vary (e.g., single dose, or multiple doses over several weeks).[10]
-
Efficacy Monitoring: Measure tumor dimensions with calipers two to three times a week and calculate tumor volume.[16]
-
Toxicity Monitoring: Monitor the body weight of the mice and observe for any clinical signs of toxicity.[17]
-
Endpoint: At the end of the study (defined by tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[17]
Conclusion
The therapeutic index of an ADC is a critical determinant of its clinical success, balancing potent antitumor activity with a manageable safety profile. The this compound payload has demonstrated significant cytotoxicity in preclinical models. However, the clinical development of PF-06664178 was halted due to a narrow therapeutic window, highlighting the challenge of translating preclinical safety data to human studies. In contrast, PF-06804103 has shown promising efficacy, particularly in HER2-low tumors, though toxicity remains a concern.
The comparison with other ADCs targeting Trop-2 and HER2 reveals the competitive landscape and the continuous evolution of ADC technology. Payloads with different mechanisms of action (e.g., topoisomerase I inhibitors) and optimized linkers and DARs are demonstrating significant clinical benefit. The data presented in this guide underscores the importance of a multi-faceted approach to ADC design, considering not only the potency of the payload but also the characteristics of the antibody, linker, and the specific tumor biology. Further research and clinical studies are necessary to fully elucidate the therapeutic potential of this compound-based ADCs and their place in the oncology treatment paradigm.
References
- 1. FDA finalizes guidance on designing pharmacology studies for antibody-drug conjugates | RAPS [raps.org]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. blog.td2inc.com [blog.td2inc.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in Trop-2 targeted antibody-drug conjugates for breast cancer: mechanisms, clinical applications, and future directions [frontiersin.org]
- 9. pyxisoncology.com [pyxisoncology.com]
- 10. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety and Tolerability of a Novel Anti-HER2 Antibody–Drug Conjugate (PF-06804103) in Patients with HER2-Expressing Solid Tumors: A Phase 1 Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. onclive.com [onclive.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 17. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of Trop-2 Targeting Antibody-Drug Conjugates in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical performance of PF-06380101, a key component of the antibody-drug conjugate (ADC) PF-06664178, alongside other Trop-2 targeting ADCs, Sacituzumab Govitecan and Datopotamab Deruxtecan. The objective is to present a clear, data-driven comparison of their efficacy and safety profiles based on available clinical trial data.
Introduction to Trop-2 Targeting ADCs
Trophoblast cell surface antigen 2 (Trop-2) is a transmembrane glycoprotein overexpressed in a wide range of solid tumors, making it an attractive target for cancer therapy. Antibody-drug conjugates are designed to selectively deliver potent cytotoxic agents to tumor cells expressing a specific target antigen, thereby minimizing systemic toxicity. This guide focuses on the clinical performance of three such ADCs targeting Trop-2.
Comparative Analysis of Clinical Trial Performance
The following sections detail the clinical trial data for PF-06664178 (containing the payload this compound), Sacituzumab Govitecan, and Datopotamab Deruxtecan.
PF-06664178 (this compound Payload)
PF-06664178 is an ADC composed of a humanized anti-Trop-2 IgG1 antibody conjugated to the microtubule inhibitor Aur0101 (this compound).
Clinical Trial Performance Summary:
A Phase 1, open-label, dose-escalation study (NCT02122146) evaluated PF-06664178 in 31 patients with advanced or metastatic solid tumors. The trial was terminated early due to excessive toxicity.
| Parameter | PF-06664178 (Phase 1) |
| Best Overall Response | Stable Disease: 37.9% |
| Partial Response: 0% | |
| Complete Response: 0% | |
| Dose-Limiting Toxicities (DLTs) | Neutropenia, Skin Rash, Mucosal Inflammation |
| Maximum Tolerated Dose (MTD) | Not established due to toxicity |
Experimental Protocol: Phase 1 Trial of PF-06664178 (NCT02122146)
-
Study Design: A multi-center, open-label, non-randomized, dose-escalation Phase 1 study.[1]
-
Patient Population: Patients with advanced solid tumors for whom no standard therapy was available.[1]
-
Dosing Regimen: PF-06664178 was administered intravenously every 21 days, with doses ranging from 0.15 mg/kg to 4.8 mg/kg.[1]
-
Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[1]
-
Secondary Objectives: To characterize the safety profile, pharmacokinetics, and preliminary anti-tumor activity.[1]
Signaling Pathway and ADC Mechanism of Action
Caption: Mechanism of action for PF-06664178.
Sacituzumab Govitecan (Trodelvy®)
Sacituzumab govitecan is an ADC composed of a humanized anti-Trop-2 monoclonal antibody conjugated to SN-38, the active metabolite of irinotecan.
Clinical Trial Performance Summary (ASCENT Trial - Metastatic Triple-Negative Breast Cancer):
The pivotal Phase 3 ASCENT trial (NCT02574455) evaluated Sacituzumab Govitecan versus chemotherapy in patients with previously treated metastatic triple-negative breast cancer (mTNBC).
| Parameter | Sacituzumab Govitecan | Chemotherapy |
| Median Progression-Free Survival (PFS) | 4.8 months | 1.7 months |
| Median Overall Survival (OS) | 11.8 months | 6.9 months |
| Objective Response Rate (ORR) | 35% | 5% |
| Common Grade ≥3 Adverse Events | Neutropenia (51%), Diarrhea (10%), Anemia (8%) | Neutropenia (33%), Anemia (15%), Febrile Neutropenia (4%) |
Experimental Protocol: ASCENT Trial (NCT02574455)
-
Study Design: A randomized, open-label, multicenter, Phase 3 trial.[2][3]
-
Patient Population: Patients with unresectable locally advanced or metastatic triple-negative breast cancer who had received at least two prior systemic therapies.[4]
-
Dosing Regimen: Sacituzumab govitecan was administered at a dose of 10 mg/kg intravenously on days 1 and 8 of a 21-day cycle.[4]
-
Primary Endpoint: Progression-free survival (PFS).[5]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response, and safety.[5]
Experimental Workflow for the ASCENT Trial
Caption: Workflow of the ASCENT clinical trial.
Datopotamab Deruxtecan (Dato-DXd)
Datopotamab deruxtecan is an ADC composed of a humanized anti-Trop-2 monoclonal antibody linked to a topoisomerase I inhibitor payload, deruxtecan.
Clinical Trial Performance Summary (TROPION-Lung01 & TROPION-Breast01):
The TROPION-Lung01 (NCT04656652) and TROPION-Breast01 (NCT05104866) are key Phase 3 trials for Datopotamab Deruxtecan.
TROPION-Lung01 (Advanced/Metastatic NSCLC)
| Parameter | Datopotamab Deruxtecan | Docetaxel |
| Median Progression-Free Survival (PFS) | 4.4 months | 3.7 months |
| Median Overall Survival (OS) - Nonsquamous | 12.9 months (numerically longer) | 11.8 months |
| Objective Response Rate (ORR) | 26.4% | 12.8% |
| Common Grade ≥3 Treatment-Related AEs | Stomatitis (7%), Neutropenia (1%) | Neutropenia (23%), Febrile Neutropenia (7%) |
TROPION-Breast01 (HR+/HER2- Breast Cancer)
| Parameter | Datopotamab Deruxtecan | Investigator's Choice of Chemotherapy |
| Median Progression-Free Survival (PFS) | 6.9 months | 4.9 months |
| Overall Survival (OS) | Trend favoring Dato-DXd (data not mature) | - |
| Common Grade ≥3 Treatment-Related AEs | Stomatitis (2.2%), Fatigue (1.7%) | Neutropenia (30.8%), Anemia (4.4%) |
Experimental Protocol: TROPION-Lung01 Trial (NCT04656652)
-
Study Design: A global, randomized, open-label, Phase 3 trial.[6][7][8]
-
Patient Population: Patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) who had received prior platinum-based chemotherapy and a PD-1/PD-L1 inhibitor.[9]
-
Dosing Regimen: Datopotamab deruxtecan was administered at 6 mg/kg intravenously every 3 weeks.[7][10]
-
Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).[6]
-
Secondary Endpoints: Objective response rate (ORR), duration of response, and safety.[6]
Experimental Protocol: TROPION-Breast01 Trial (NCT05104866)
-
Study Design: A global, randomized, open-label, Phase 3 trial.[11][12]
-
Patient Population: Patients with inoperable or metastatic HR+/HER2- breast cancer who had received one or two prior lines of systemic chemotherapy.[11][12]
-
Dosing Regimen: Datopotamab deruxtecan was administered at 6 mg/kg intravenously every 3 weeks.[13][14]
-
Primary Endpoint: Progression-free survival (PFS).[11]
-
Secondary Endpoint: Overall survival (OS).[11]
Logical Relationship of TROPION Trials
Caption: TROPION clinical trial program for Dato-DXd.
Conclusion
This comparative guide highlights the clinical landscape of Trop-2 targeting ADCs. While PF-06664178, utilizing the this compound payload, demonstrated modest activity and significant toxicity in its early-stage trial, leading to its discontinuation, other Trop-2 ADCs have shown substantial clinical benefit. Sacituzumab Govitecan is an approved and effective treatment for mTNBC, demonstrating significant improvements in survival outcomes. Datopotamab Deruxtecan has also shown promising efficacy in both NSCLC and breast cancer, with a manageable safety profile. The data presented here underscore the importance of the ADC design, including the choice of payload and linker, in achieving a favorable therapeutic index.
References
- 1. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sacituzumab govitecan in metastatic triple negative breast cancer (TNBC): Four design features in the ASCENT trial potentially favored the experimental arm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncodaily.com [oncodaily.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. TROPION-Lung01 Head-to-Head Phase 3 Trial Initiated to Evaluate Datopotamab Deruxtecan Versus Docetaxel in Previously Treated Patients with Advanced or Metastatic NSCLC Without Actionable Genomic Alterations - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. Datopotamab Deruxtecan Versus Docetaxel for Previously Treated Advanced or Metastatic Non-Small Cell Lung Cancer: The Randomized, Open-Label Phase III TROPION-Lung01 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. TROPION-Breast01: Datopotamab deruxtecan vs chemotherapy in pre-treated inoperable or metastatic HR+/HER2- breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling PF-06380101
For immediate use by researchers, scientists, and drug development professionals, this guide outlines critical safety and logistical information for handling PF-06380101, a potent cytotoxic agent. Adherence to these procedures is vital to ensure personnel safety and prevent contamination.
This compound is identified as a potent auristatin microtubule inhibitor and a cytotoxic dolastatin 10 analogue, frequently utilized as a payload in antibody-drug conjugates (ADCs).[1][2][3][4] Due to its high potency, it must be managed as a High-Potency Active Pharmaceutical Ingredient (HPAPI) under strict safety protocols.
Crucial Note: Before commencing any work, it is mandatory to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive hazard identification, handling instructions, and emergency procedures tailored to the specific product.
Hazard Assessment and Control
As a cytotoxic compound, this compound presents a significant health risk upon inhalation, ingestion, or dermal contact. A comprehensive risk assessment is required for all procedures, considering the quantities used and the potential for exposure through spills or aerosolization.
Engineering Controls: The First Line of Defense
Primary exposure mitigation relies on robust engineering controls. These are designed to contain the compound at the source.
-
Containment: All manipulations of solid (powder) this compound must occur within a certified containment system. A glove box or a ventilated balance enclosure offers the highest level of protection. For handling solutions, a certified chemical fume hood or a Class II, Type B2 biological safety cabinet is required.
-
Ventilation: The laboratory must be maintained under negative pressure relative to adjacent areas to prevent the escape of airborne contaminants.
Personal Protective Equipment (PPE): A Multi-Layered Safeguard
A comprehensive PPE regimen is mandatory to prevent direct contact with this compound. The following table outlines the minimum required PPE.
| Category | PPE Requirement | Key Specifications |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or a fit-tested N100/P100 respirator. | A PAPR is highly recommended for its superior protection factor and comfort during prolonged use. |
| Hand Protection | Double Nitrile Gloves | Two pairs of chemotherapy-rated nitrile gloves must be worn. The outer glove should be changed immediately if contamination is suspected. |
| Eye and Face Protection | Chemical Splash Goggles and Full-Face Shield | Goggles provide primary eye protection and must be worn beneath a full-face shield, which protects against splashes. |
| Body Protection | Disposable, solid-front protective gown with tight cuffs. For high-risk procedures, an impermeable coverall is necessary. | The gown should be a back-closing model to ensure complete frontal protection. There should be no skin exposure at the glove-cuff interface. |
| Foot Protection | Closed-toe footwear and disposable shoe covers. | Shoe covers are to be worn within the designated handling area and must be doffed before exiting. |
Operational and Disposal Workflows
Strict adherence to procedural steps is critical for safety and to maintain the integrity of the research.
Step-by-Step Handling Protocol
-
Area Preparation: Cordon off and clearly mark a specific area for handling this compound. Ensure all necessary materials, including the appropriate spill kit and designated waste containers, are within immediate reach.
-
Weighing: Conduct all weighing of the solid compound inside a containment device to prevent the release of airborne particles. Use dedicated, disposable equipment or thoroughly decontaminate reusable items immediately after use.
-
Solution Preparation: Prepare all solutions within a certified chemical fume hood or equivalent containment system. Dispense solvent slowly to the powdered compound to minimize the risk of splashing.
-
Experimental Use: All containers holding this compound must be clearly labeled with the compound's name, its concentration, and prominent hazard warnings. Employ techniques that minimize aerosol generation during liquid transfers.
Waste Management Plan
All materials contaminated with this compound are classified as hazardous waste and require disposal in accordance with all applicable institutional, local, and federal regulations.
-
Solid Waste: All disposable items, including used PPE (gloves, gowns, etc.) and weighing implements, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all unused or waste solutions in a dedicated, sealed hazardous waste container. Discharge to the sewer system is strictly prohibited.
-
Sharps Waste: Needles, syringes, and other contaminated sharp objects must be disposed of in an approved, puncture-proof sharps container.
Emergency Response Plan
Immediate and correct response to an exposure or spill is critical.
-
Spill Response:
-
Immediately evacuate and secure the affected area.
-
Notify colleagues and the laboratory supervisor.
-
Spill cleanup should only be performed by trained personnel equipped with a cytotoxic drug spill kit and appropriate PPE.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Personnel Exposure:
-
Skin: Immediately remove any contaminated apparel and wash the affected skin with soap and water for a minimum of 15 minutes.
-
Eyes: Flush eyes with a large volume of water for at least 15 minutes, ensuring to hold the eyelids open.
-
Inhalation: Immediately move to an area with fresh air.
-
Seek immediate medical attention following any potential exposure. Bring the compound's Safety Data Sheet to the medical consultation.
-
Procedural Visualization
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
